molecular formula C8H8O4 B1202732 Fumigatin CAS No. 484-89-9

Fumigatin

Cat. No.: B1202732
CAS No.: 484-89-9
M. Wt: 168.15 g/mol
InChI Key: GSNBWTFAGXSQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fumigatin is a member of the class of monohydroxy-1,4-benzoquinones that is 1,4-benzoquinone which is substituted by a methoxy, hydroxy and methyl group at positions 2,3 and 5, respectively. It is a mycotoxin isolated from Aspergillus fumigatus. It has a role as an Aspergillus metabolite and a mycotoxin. It is functionally related to a 2,3-dihydroxy-5-methyl-1,4-benzoquinone.
This compound has been reported in Aspergillus fumigatus with data available.
metabolite of Aspergillus fumigatus

Properties

IUPAC Name

3-hydroxy-2-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4-3-5(9)8(12-2)7(11)6(4)10/h3,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNBWTFAGXSQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(C1=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197516
Record name Fumigatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484-89-9
Record name Fumigatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fumigatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUMIGATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4Y1CD8EH8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fumagillin's Mechanism of Action on MetAP2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fumagillin, a natural product isolated from Aspergillus fumigatus, and its synthetic analogs represent a class of potent anti-angiogenic agents. Their primary molecular target is Methionine Aminopeptidase 2 (MetAP2), a bifunctional metalloprotease crucial for protein maturation and cell proliferation. This technical guide provides a comprehensive overview of the mechanism by which fumagillin inhibits MetAP2, detailing the molecular interactions, downstream signaling consequences, and key experimental methodologies used to elucidate this process. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, angiogenesis, and drug development.

The Core Mechanism: Covalent and Irreversible Inhibition of MetAP2

Fumagillin's primary mechanism of action is the selective, covalent, and irreversible inhibition of MetAP2.[1][2][3] This high specificity is a key feature, as it does not significantly inhibit the closely related isoform, MetAP1.[3]

The inhibitory action is mediated by a reactive spiro-epoxide ring on the fumagillin molecule.[2] This epoxide undergoes a nucleophilic attack by the imidazole side chain of a specific histidine residue, His-231, located within the active site of MetAP2.[2][4] This reaction forms a stable covalent bond, leading to the permanent inactivation of the enzyme.[5] The binding is further stabilized by extensive hydrophobic and water-mediated polar interactions between other parts of the fumagillin molecule and the enzyme's active site.[4]

The inhibition of MetAP2's enzymatic function—the cleavage of the initiator methionine from nascent polypeptide chains—is the critical first step that triggers the cascade of downstream cellular effects.[6]

Quantitative Analysis of Fumagillin-MetAP2 Interaction

The potency of fumagillin and its analogs against MetAP2 and their anti-proliferative effects on endothelial cells have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of MetAP2 by Fumagillin and Analogs

CompoundIC50 (MetAP2)KiNotes
Fumagillin9.2 nM[7]60 ± 33 nM (EhMetAP2)[8]Potent and selective inhibitor.
TNP-470 (AGM-1470)~2 µM[9]-A synthetic, more potent analog of fumagillin.
Biotinylated Fumagillin~10-fold less potent than TNP-470[8]-Biotinylation at the C6 position reduces potency but retains activity.[5]
Deoxyfumagillin (lacking ring epoxide)>1000-fold decrease in potency[5]-Demonstrates the critical role of the ring epoxide for covalent modification.
Deoxyfumagillin (lacking side chain epoxide)Retained full activity[5]-Indicates the side chain epoxide is not essential for MetAP2 binding.

Table 2: Anti-proliferative Activity of Fumagillin and TNP-470

CompoundCell LineIC50Time Dependence
FumagillinHuman Umbilical Vein Endothelial Cells (HUVEC)--
TNP-470KKU-M213 (Cholangiocarcinoma)16.86 ± 0.9 µg/mL (24h), 3.16 ± 0.6 µg/mL (48h), 1.78 ± 0.8 µg/mL (72h)[1][10]Dose and time-dependent
TNP-470KKU-M214 (Cholangiocarcinoma)22 ± 0.9 µg/mL (24h), 9.43 ± 0.8 µg/mL (48h), 2.43 ± 0.5 µg/mL (72h)[10]Dose and time-dependent
TNP-470HT1080 (Fibrosarcoma)0.69 ng/ml (Vasculogenic mimicry)[11]-
FumagillinHT1080 (Fibrosarcoma)0.80 ng/ml (Vasculogenic mimicry)[11]-

Downstream Signaling Pathways of MetAP2 Inhibition

The inhibition of MetAP2 by fumagillin triggers a cascade of downstream events, primarily culminating in the suppression of endothelial cell proliferation and, consequently, angiogenesis. The key signaling pathways affected are detailed below.

G1 Cell Cycle Arrest via the p53/p21 Pathway

A major consequence of MetAP2 inhibition is the arrest of the cell cycle in the G1 phase.[6][12] This is mediated through the activation of the p53 tumor suppressor pathway.[1] Treatment with fumagillin or its analogs leads to the accumulation of p53, which in turn transcriptionally activates the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[1][13] p21 then inhibits the activity of cyclin D/CDK4/6 and cyclin E/CDK2 complexes, preventing the phosphorylation of the retinoblastoma protein (Rb).[14] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and leading to G1 arrest.[15] Cells deficient in p53 or p21 have been shown to be resistant to the anti-proliferative effects of TNP-470, highlighting the critical role of this pathway.[1]

G1_Cell_Cycle_Arrest cluster_Rb_E2F Rb-E2F Complex Fumagillin Fumagillin MetAP2 MetAP2 Fumagillin->MetAP2 Inhibits p53 p53 MetAP2->p53 Activates (indirectly) p21 p21 (CDK inhibitor) p53->p21 Induces transcription CyclinD_CDK46 Cyclin D / CDK4/6 p21->CyclinD_CDK46 Inhibits CyclinE_CDK2 Cyclin E / CDK2 p21->CyclinE_CDK2 Inhibits Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates transcription G1_Arrest G1 Cell Cycle Arrest E2F->G1_Arrest Blocked Progression

Caption: Fumagillin-induced G1 cell cycle arrest pathway.
Regulation of eIF2α Phosphorylation

MetAP2 has a secondary function unrelated to its peptidase activity; it can associate with the eukaryotic initiation factor 2 alpha (eIF2α) and protect it from inhibitory phosphorylation.[12][16] However, studies have shown that fumagillin and its analogs inhibit the methionine aminopeptidase activity of MetAP2 without affecting its ability to block eIF2α phosphorylation.[12] The dissociation of MetAP2 from eIF2α during early carcinogenesis may allow for eIF2α phosphorylation, leading to a global inhibition of protein synthesis.[10]

eIF2a_Regulation cluster_fumagillin_effect Fumagillin's primary effect is on peptidase activity, not directly on the eIF2α interaction. MetAP2 MetAP2 eIF2a_Kinase eIF2α Kinase (e.g., PKR) MetAP2->eIF2a_Kinase Inhibits MetAP2_Inhibited MetAP2 (Inhibited Peptidase Activity) eIF2a eIF2α Protein_Synthesis Protein Synthesis eIF2a->Protein_Synthesis Initiates eIF2a_P p-eIF2α (Inactive) eIF2a_P->Protein_Synthesis Inhibits eIF2a_Kinase->eIF2a Phosphorylates Fumagillin Fumagillin Fumagillin->MetAP2 Inhibits Peptidase Activity

Caption: MetAP2's role in eIF2α phosphorylation regulation.

Detailed Experimental Protocols

MetAP2 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of MetAP2.

Principle: The assay measures the amount of methionine cleaved from a synthetic peptide substrate by recombinant MetAP2. The released methionine can be quantified using a coupled enzymatic reaction that produces a detectable signal (colorimetric or fluorometric).

Materials:

  • Recombinant human MetAP2

  • Met-Gly-Met-Met or other suitable peptide substrate

  • Assay buffer (e.g., 20 mM Hepes, pH 7.5, 40 mM KCl, 1.5 mM CoCl₂)

  • Fumagillin or test compound

  • EDTA (to stop the reaction)

  • Detection reagents (e.g., L-amino acid oxidase, horseradish peroxidase, and a chromogenic or fluorogenic substrate)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of fumagillin or the test compound.

  • In a 96-well plate, add the recombinant MetAP2 enzyme to the assay buffer.

  • Add the diluted compound or vehicle control to the wells and incubate for a specified time (e.g., 1 hour at 4°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the peptide substrate to each well.

  • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding EDTA.

  • Add the detection reagents to quantify the amount of released methionine.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.[5]

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the anti-proliferative effect of fumagillin on endothelial cells.

Principle: HUVECs are cultured in the presence of varying concentrations of fumagillin. Cell proliferation is measured after a set incubation period using methods that quantify cell number, DNA synthesis, or metabolic activity.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Fumagillin or test compound

  • 96-well cell culture plates

  • Reagents for proliferation measurement (e.g., MTT, XTT, or CyQUANT dye)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed HUVECs into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of fumagillin or the test compound in culture medium.

  • Replace the medium in the wells with the medium containing the test compounds.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add the proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percent inhibition of cell proliferation and determine the IC50 value.[17]

X-ray Crystallography of the Fumagillin-MetAP2 Complex

This technique provides a high-resolution 3D structure of fumagillin bound to the active site of MetAP2.

Principle: Crystals of the MetAP2 protein are grown and then soaked in a solution containing fumagillin, or the protein and fumagillin are co-crystallized. The resulting complex crystals are then subjected to X-ray diffraction to determine the atomic structure.

General Workflow:

  • Protein Expression and Purification: Express and purify high-quality, homogenous MetAP2 protein.

  • Crystallization:

    • Co-crystallization: Incubate the purified MetAP2 with an excess of fumagillin before setting up crystallization trials.

    • Soaking: Grow apo-MetAP2 crystals first, then transfer them to a solution containing fumagillin for a specific duration.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and soak them in a cryo-protectant solution to prevent ice formation during data collection.

  • X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in an X-ray beam (typically at a synchrotron source) and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the MetAP2-fumagillin complex.[3][11]

Crystallography_Workflow Start Start Protein_Prep MetAP2 Expression & Purification Start->Protein_Prep Co_Crystallization Co-crystallization with Fumagillin Protein_Prep->Co_Crystallization Soaking Apo-MetAP2 Crystallization & Soaking Protein_Prep->Soaking Crystal_Harvest Crystal Harvesting & Cryo-protection Co_Crystallization->Crystal_Harvest Soaking->Crystal_Harvest Data_Collection X-ray Diffraction Data Collection Crystal_Harvest->Data_Collection Structure_Determination Structure Determination & Refinement Data_Collection->Structure_Determination Final_Structure 3D Structure of MetAP2-Fumagillin Complex Structure_Determination->Final_Structure

Caption: General workflow for X-ray crystallography of the MetAP2-fumagillin complex.

Conclusion

Fumagillin's mechanism of action on MetAP2 is a well-defined process involving selective and irreversible covalent inhibition. This targeted disruption of MetAP2's enzymatic activity sets off a cascade of downstream signaling events, most notably the activation of the p53/p21 pathway, leading to G1 cell cycle arrest and a potent anti-angiogenic effect. The detailed understanding of this mechanism, supported by robust quantitative data and well-established experimental protocols, provides a solid foundation for the rational design and development of novel MetAP2 inhibitors for therapeutic applications. Continued research into the broader cellular consequences of MetAP2 inhibition will undoubtedly unveil further opportunities for therapeutic intervention in cancer and other angiogenesis-dependent diseases.

References

The Origin of Fumagillin: A Deep Dive into its Discovery, Biosynthesis, and Regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fumagillin, a meroterpenoid produced by the fungus Aspergillus fumigatus, has garnered significant attention for its potent anti-angiogenic and antimicrobial properties. This technical guide provides a comprehensive overview of the origin of fumagillin, from its initial discovery to the intricate molecular machinery governing its biosynthesis and regulation. We delve into the detailed experimental protocols that have been instrumental in elucidating its complex biosynthetic pathway and present key quantitative data in a structured format. Furthermore, this guide visualizes the fumagillin biosynthetic pathway and its regulatory signaling cascade using detailed diagrams, offering a valuable resource for researchers in natural product chemistry, drug discovery, and molecular biology.

Discovery and Initial Characterization

Fumagillin was first reported in 1949 by Hanson and Eble from the fermentation broth of the fungus Aspergillus fumigatus.[1][2][3] Initially investigated for its antiphage and antimicrobial activities, its true potential as a powerful anti-angiogenic agent was realized decades later. The producing organism, Aspergillus fumigatus, is a ubiquitous saprophytic fungus that can also be an opportunistic human pathogen.[4]

Experimental Protocol: Initial Isolation and Purification (Based on Hanson and Eble, 1949)

The pioneering work by Hanson and Eble laid the foundation for all subsequent research on fumagillin. Their isolation procedure, though rudimentary by modern standards, successfully yielded the crystalline compound they designated H-3.[3]

  • Fermentation: Aspergillus fumigatus was cultured in a liquid medium. While the exact composition was not detailed in the 1949 paper, modern protocols often use media like Czapek-Dox broth.[5]

  • Extraction: The filtered fermentation broth was acidified and extracted with an organic solvent such as chloroform.[3]

  • Purification: The crude extract was subjected to further purification steps, which likely included solvent partitioning and crystallization to obtain the final product.[3]

The Fumagillin Biosynthetic Pathway

The biosynthesis of fumagillin is a complex process involving a sophisticated interplay of enzymes encoded by a dedicated gene cluster. Fumagillin is a meroterpenoid, meaning its structure is derived from both the polyketide and terpenoid pathways.

The fumagillin biosynthetic gene cluster, designated as the "fma" cluster, is located on chromosome 8 of Aspergillus fumigatus.[4] This cluster contains genes encoding all the necessary enzymes for the synthesis of the fumagillin molecule.

Key Biosynthetic Enzymes and their Functions

The elucidation of the fumagillin biosynthetic pathway has been made possible through a combination of gene knockout studies, heterologous expression of biosynthetic genes, and in vitro enzymatic assays.[4][6]

EnzymeGeneFunction
Terpene Cyclase fmaTCCatalyzes the cyclization of farnesyl pyrophosphate (FPP) to form the sesquiterpene intermediate, β-trans-bergamotene.[7]
P450 Monooxygenase fmaP450A multifunctional enzyme that catalyzes a series of oxidative transformations of β-trans-bergamotene, including hydroxylation, ring cleavage, and epoxidations.[6]
Polyketide Synthase fmaPKSA non-reducing polyketide synthase that synthesizes a dodecapentaenoic acid precursor.[7]
Acyltransferase fmaATTransfers the polyketide chain from FmaPKS to the fumagillol core, forming prefumagillin.[7]
O-methyltransferase fma-MTCatalyzes the methylation of a hydroxyl group on the fumagillol core.[6]
Dioxygenase fma-C6HInvolved in the hydroxylation of the fumagillol intermediate.[6]
Monooxygenase fma-ABMCatalyzes the final oxidative cleavage of the polyketide chain to yield fumagillin.[4]
Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway of fumagillin, highlighting the key intermediates and the enzymes responsible for their conversion.

Fumagillin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Bergamotene β-trans-Bergamotene FPP->Bergamotene FmaTC Fumagillol_core Fumagillol Core Intermediates Bergamotene->Fumagillol_core FmaP450 (multiple steps) Fumagillol Fumagillol Fumagillol_core->Fumagillol Fma-C6H, Fma-MT Prefumagillin Prefumagillin Fumagillol->Prefumagillin FmaAT Polyketide_precursor Malonyl-CoA Dodecapentaenoic_acid Dodecapentaenoyl-ACP Polyketide_precursor->Dodecapentaenoic_acid FmaPKS Fumagillin Fumagillin Prefumagillin->Fumagillin Fma-ABM Dodecapentaenoic_acid->Prefumagillin

A simplified schematic of the fumagillin biosynthetic pathway.

Regulation of Fumagillin Biosynthesis

The production of fumagillin is tightly regulated at the transcriptional level, involving both pathway-specific and global regulatory factors. This intricate regulatory network ensures that fumagillin is produced under specific environmental or developmental conditions.

Key Regulatory Proteins
RegulatorTypeRole in Fumagillin Biosynthesis
FumR Pathway-specific TF (C6)A positive regulator essential for the expression of the fma gene cluster. Deletion of fumR abolishes fumagillin production.[8][9]
VeA Global regulatorA key component of the velvet complex that positively regulates fumR expression and, consequently, fumagillin biosynthesis.[5][8][9][10]
LaeA Global regulatorAnother component of the velvet complex that is required for the expression of fumR and the fma cluster genes.[5][9]
Signaling Pathway Diagram

The following diagram illustrates the regulatory cascade controlling the expression of the fumagillin biosynthetic gene cluster.

Fumagillin_Regulation cluster_regulators Global Regulators cluster_pathway_specific Pathway-Specific Regulator cluster_genes Biosynthetic Genes VeA VeA FumR FumR VeA->FumR + LaeA LaeA LaeA->FumR + fma_cluster fma gene cluster FumR->fma_cluster + Fumagillin Fumagillin Production fma_cluster->Fumagillin

Regulatory cascade controlling fumagillin production.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies that have been employed to dissect the fumagillin biosynthetic pathway.

Gene Knockout in Aspergillus fumigatus

Gene deletion is a fundamental technique to ascertain the function of a specific gene in a biosynthetic pathway. A common method involves homologous recombination to replace the target gene with a selectable marker.[11][12]

  • Construct Generation: A gene replacement cassette is constructed using fusion PCR. This cassette typically consists of a selectable marker (e.g., hygromycin resistance gene, hph) flanked by the upstream and downstream regions of the target gene.[11]

  • Protoplast Formation: A. fumigatus mycelia are treated with cell wall-degrading enzymes to generate protoplasts.

  • Transformation: The gene replacement cassette is introduced into the protoplasts, often via polyethylene glycol (PEG)-mediated transformation.

  • Selection and Screening: Transformants are selected on a medium containing the appropriate antibiotic. Putative knockout mutants are then screened by PCR and Southern blot analysis to confirm the correct gene replacement event.

Heterologous Expression in Saccharomyces cerevisiae

Heterologous expression of fungal biosynthetic genes in a host like Saccharomyces cerevisiae allows for the functional characterization of individual enzymes in a clean genetic background.[13][14][15][16]

  • Gene Cloning: The coding sequence of the target biosynthetic gene is amplified from A. fumigatus cDNA and cloned into a yeast expression vector under the control of a strong, inducible promoter.

  • Yeast Transformation: The expression plasmid is transformed into a suitable S. cerevisiae strain.

  • Protein Expression and Purification: The yeast culture is induced to express the recombinant protein. The protein can then be purified using affinity chromatography (e.g., His-tag purification).[16]

  • In Vivo and In Vitro Assays: The functionality of the expressed enzyme can be assessed by feeding precursor molecules to the yeast culture (in vivo) or by performing enzymatic assays with the purified protein and substrates (in vitro).[6]

In Vitro Enzyme Assays

In vitro assays using purified enzymes are crucial for determining their specific catalytic activity and for characterizing their kinetic parameters.[6]

  • Reaction Mixture: A typical reaction mixture contains the purified enzyme, the substrate(s), and any necessary co-factors in a suitable buffer. For example, an assay for Fma-C6H and Fma-MT would include the substrate, sodium ascorbate, α-ketoglutarate, and S-adenosyl methionine (SAM).[6]

  • Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Product Extraction: The reaction is quenched, and the product is extracted using an organic solvent.

  • Analysis: The product is analyzed and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[6]

Quantitative Analysis by HPLC

HPLC is a cornerstone technique for the detection and quantification of fumagillin and its biosynthetic intermediates.[17][18][19][20]

  • Sample Preparation: Fumagillin is extracted from fermentation broths or cell cultures, often using a solid-phase extraction (SPE) method for cleanup.[17][18]

  • Chromatographic Separation: The extract is injected onto a reverse-phase HPLC column (e.g., C18). A mobile phase gradient of acetonitrile and water, often with an acid modifier like formic acid, is used to separate the compounds.[4][19]

  • Detection and Quantification: Fumagillin is detected by its UV absorbance (typically around 336-351 nm) or by mass spectrometry for higher sensitivity and specificity. Quantification is achieved by comparing the peak area of the analyte to that of a standard curve.[17][19]

Quantitative Data

The following tables summarize some of the key quantitative data related to fumagillin production and biosynthesis.

Table 1: Fermentation Parameters for Enhanced Fumagillin Production

ParameterOptimized ConditionResulting Fumagillin Yield (mg/L)
Temperature (°C)34>300
pH7.0~298
Inoculum Volume (%)1.0>300
Rotational Speed (rpm)220~333
Liquid Volume (mL in 250 mL flask)50-70>300
Data adapted from a study on optimizing fermentation conditions.[21]

Table 2: Quantitative Analysis of Fumagillin Biosynthetic Intermediates

Enzyme SystemSubstrateProductApparent Rate of Formation
Microsomal fraction containing FmaTCFPPβ-trans-Bergamotene~4 µM per minute
Data from in vitro assay of FmaTC.[7]

Conclusion

The journey from the initial discovery of fumagillin to the detailed understanding of its biosynthesis and regulation is a testament to the power of interdisciplinary scientific research. This technical guide has provided a comprehensive overview of the origin of this fascinating natural product, equipping researchers with the foundational knowledge and methodological insights necessary to further explore its potential. The continued investigation into the enzymology of the fumagillin pathway and the engineering of its biosynthesis holds great promise for the development of novel therapeutics with improved efficacy and reduced toxicity.

References

biological activities of fumagillin mycotoxin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activities of Fumagillin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fumagillin is a mycotoxin originally isolated from the fungus Aspergillus fumigatus that has garnered significant scientific interest due to its potent and diverse biological activities.[1][2] At the core of its mechanism is the irreversible and highly specific covalent inhibition of Methionine Aminopeptidase 2 (MetAP2), a critical enzyme in post-translational protein modification.[3][4] This targeted action disrupts protein processing, leading to a cascade of downstream effects. The most prominent of these is a powerful anti-angiogenic activity, which has positioned fumagillin and its synthetic analogs, such as TNP-470, as promising candidates for cancer therapy by inhibiting the formation of new blood vessels that tumors rely on for growth and metastasis.[1][5] Beyond its anti-angiogenic and anticancer properties, fumagillin exhibits a broad spectrum of antimicrobial activities, including amoebicidal, antifungal, and microsporicidal effects, notably its use in apiculture to control Nosema infections in honey bees.[2][6][7] Furthermore, its ability to curb neovascularization lends it anti-inflammatory potential.[8] This guide provides a comprehensive technical overview of fumagillin's mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways and workflows involved.

Introduction

Discovered in 1949, fumagillin is a complex biomolecule produced by Aspergillus fumigatus.[7][9] Its chemical structure is characterized by a decatetraenedioic acid chain linked to a cyclohexane ring, which features two reactive epoxide groups critical for its biological activity.[9] Initially explored for its antibiotic properties, its profound ability to inhibit endothelial cell proliferation was a pivotal discovery that shifted research focus towards its anti-angiogenic potential.[5] This led to the development of synthetic analogs with improved therapeutic profiles, most notably TNP-470, which has undergone numerous clinical trials for various cancers.[10][11] Despite its promise, the clinical application of fumagillin itself has been hampered by toxicity concerns, including neurotoxicity and significant weight loss, driving further research into targeted delivery systems and next-generation derivatives.[5][12]

Core Mechanism of Action: Methionine Aminopeptidase 2 (MetAP2) Inhibition

The primary molecular target of fumagillin is the metalloenzyme Methionine Aminopeptidase 2 (MetAP2).[2][3] MetAPs are crucial enzymes that catalyze the removal of the initiator methionine from newly synthesized proteins, a vital step in protein maturation and function.[1]

Fumagillin's mechanism is distinguished by its specificity and irreversibility. It forms a covalent bond with a specific histidine residue (His-231) located within the active site of MetAP2, leading to its permanent inactivation.[4] This interaction is highly selective for MetAP2; the closely related isotype, MetAP1, is not significantly affected, which underscores the precise nature of the molecular recognition.[3][4] The inhibition of MetAP2 disrupts the normal processing of a subset of cellular proteins, triggering downstream signaling events that manifest as cell cycle arrest, particularly in the G1 phase, and subsequent inhibition of cell proliferation.[10][11] This effect is especially pronounced in endothelial cells, forming the basis of fumagillin's potent anti-angiogenic activity.[3]

cluster_0 Fumagillin-MetAP2 Interaction cluster_1 Effect on Protein Processing Fumagillin Fumagillin Covalent_Bond Covalent Adduct Formation Fumagillin->Covalent_Bond MetAP2 MetAP2 Enzyme (Active Site: His-231) MetAP2->Covalent_Bond Irreversible Binding Inactive_MetAP2 Inactive MetAP2 Covalent_Bond->Inactive_MetAP2 Protein_Processing Methionine Excision Inactive_MetAP2->Protein_Processing Inhibits Nascent_Protein Nascent Protein (with N-terminal Methionine) Nascent_Protein->Protein_Processing Mature_Protein Functional Mature Protein Protein_Processing->Mature_Protein Blocked PROCESS BLOCKED

Caption: Irreversible inhibition of MetAP2 by fumagillin.

Biological Activities

Anti-Angiogenic Activity

Fumagillin's most extensively studied biological effect is the inhibition of angiogenesis, the formation of new blood vessels.[6] This process is fundamental to tumor growth and metastasis.[11] By selectively inhibiting MetAP2 in endothelial cells, fumagillin halts their proliferation and migration, which are essential steps in creating new vasculature.[1] The downstream consequences of MetAP2 inhibition in these cells include cell cycle arrest in the late G1 phase and, in some contexts, the activation of pathways like p53, further contributing to the cytostatic effect.[11][13] The potent anti-angiogenic activity has been demonstrated in numerous preclinical models, including the chick chorioallantoic membrane and rat corneal assays.[6]

cluster_EC Fumagillin Fumagillin MetAP2 MetAP2 Fumagillin->MetAP2 Inhibits G1_Arrest G1 Cell Cycle Arrest MetAP2->G1_Arrest Leads to Mig_Inhibit Inhibition of Migration MetAP2->Mig_Inhibit Leads to EC Endothelial Cell Prolif_Inhibit Inhibition of Proliferation G1_Arrest->Prolif_Inhibit Angio_Inhibit Anti-Angiogenesis Prolif_Inhibit->Angio_Inhibit Mig_Inhibit->Angio_Inhibit

Caption: Fumagillin's anti-angiogenic mechanism of action.
Anticancer and Antimetastatic Activities

The anticancer effects of fumagillin and its analogs are primarily attributed to their anti-angiogenic properties.[5][14] By restricting a tumor's blood supply, these compounds effectively starve it of essential nutrients and oxygen, thereby suppressing its growth and ability to metastasize.[8][14] Studies in severe combined immunodeficiency (SCID) mice with colon cancer xenografts have shown that fumagillin treatment leads to smaller tumor mass, lower microvessel density, and fewer pulmonary metastases.[14] Beyond angiogenesis inhibition, recent findings suggest more direct roles in cancer biology. Fumagillin has been shown to inhibit the "stemness" and malignant characteristics of cancer stem-like cells derived from liver cancer, partly by activating the p53 tumor suppressor pathway.[13] It also interferes with noncanonical Wnt signaling, a pathway implicated in tumorigenesis, without affecting the canonical Wnt/β-catenin pathway.[15]

Antimicrobial and Antiparasitic Activities

Fumagillin possesses a broad range of antimicrobial activities. It is the only effective chemical treatment for nosemiasis in honey bees, an infection caused by the microsporidian parasites Nosema apis and Nosema ceranae.[6][16] It also demonstrates potent amoebicidal activity against the human parasite Entamoeba histolytica.[6][17] Its antifungal properties are linked to the essential role of MetAP2 in fungal growth and survival.[1] Additionally, fumagillin has been investigated as a potential inhibitor of the malaria parasite.[7]

Anti-inflammatory Activity

The anti-inflammatory effects of fumagillin are also linked to its anti-angiogenic mechanism. By inhibiting the development of new blood vessels in inflamed tissues, it can reduce inflammation and promote healing.[8] This has suggested its potential use in treating chronic inflammatory conditions such as Crohn's disease.[8] A lipase-labile fumagillin prodrug delivered via nanoparticles was shown to suppress the inflammatory response of macrophages, highlighting a potential therapeutic strategy that may also mitigate systemic toxicity.[18]

Quantitative Biological Data

The potency of fumagillin varies across different biological systems and assays. The following table summarizes key quantitative data from the literature.

Target/ActivityOrganism/Cell LineAssay TypeValueCitation(s)
Amebicidal ActivityEntamoeba histolyticaGrowth InhibitionIC₅₀: 49–94 nM[17]
Enzyme InhibitionEntamoeba histolytica MetAP2Enzyme KineticsKᵢ: 60 ± 33 nM[17]
Antiparasitic ActivityToxoplasma gondiiGrowth InhibitionIC₅₀: 58.8 nM (analog 150046)[19]
Cancer Stem Cell InhibitionHuh-7, SNU-449 (Liver)Cell ViabilitySignificant decrease at 10 µM[13]
Erythrocyte ToxicityHumanIn Vitro HemolysisToxic at > 10 µM[7]

Key Experimental Protocols

MetAP2 Covalent Binding Assay

This protocol is used to confirm that fumagillin directly and covalently binds to its target protein, MetAP2.

Methodology:

  • Reagent Synthesis: A fumagillin analog is synthesized with a biotin tag, creating a probe like fumagillol-biotin.[11]

  • Cell Lysis: Target cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are lysed to produce a total protein extract.

  • Incubation: The cell lysate is incubated with the biotinylated fumagillin probe to allow for covalent binding to target proteins.

  • Affinity Purification: The lysate is passed over a column containing streptavidin-agarose beads. The high affinity of biotin for streptavidin captures the probe and any covalently bound proteins.

  • Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The captured proteins are then eluted.

  • Analysis: The eluate is resolved using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and analyzed by Western blot using an antibody specific for MetAP2 to confirm its identity.[4][11]

start Start: Cell Lysate + Biotinylated Fumagillin incubate 1. Incubation (Allows covalent binding) start->incubate affinity 2. Affinity Purification (Streptavidin Beads) incubate->affinity wash 3. Wash Steps (Remove non-specific proteins) affinity->wash elute 4. Elution (Release bound proteins) wash->elute analysis 5. SDS-PAGE & Western Blot (Probe with Anti-MetAP2 Ab) elute->analysis end Result: Confirm MetAP2 Binding analysis->end

Caption: Workflow for confirming fumagillin's covalent binding to MetAP2.
In Vitro Angiogenesis Assay (Endothelial Tube Formation)

This assay assesses the ability of fumagillin to inhibit the formation of capillary-like structures by endothelial cells in vitro.

Methodology:

  • Matrix Coating: Wells of a multi-well plate are coated with a basement membrane extract (e.g., Matrigel) and allowed to polymerize.

  • Cell Seeding: HUVECs are seeded onto the matrix-coated wells in the presence of varying concentrations of fumagillin or a vehicle control.

  • Incubation: The plates are incubated for several hours (typically 6-18 hours) to allow for the formation of tube-like networks.

  • Visualization & Quantification: The formation of networks is observed and captured using a microscope. The degree of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software. A significant decrease in these parameters in fumagillin-treated wells indicates anti-angiogenic activity.[14]

In Vivo Tumor Xenograft Model

This protocol evaluates the anticancer and anti-angiogenic efficacy of fumagillin in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., colon cancer cells) are injected subcutaneously into immunocompromised mice (e.g., SCID or nude mice).[14]

  • Tumor Growth: The tumors are allowed to grow to a palpable, measurable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives systemic administration of fumagillin, while the control group receives a vehicle.

  • Monitoring: Tumor volume is measured regularly (e.g., with calipers) throughout the study. Animal weight and general health are also monitored to assess toxicity.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumors can be processed for immunohistochemical analysis to measure microvessel density (e.g., using CD31 or CD105 staining).[14] Lungs or other organs may also be examined to quantify metastatic foci.[14]

Toxicology and Therapeutic Limitations

Despite its potent biological activities, the therapeutic use of fumagillin is constrained by significant toxicity. In preclinical animal studies, prolonged administration caused severe weight loss.[5] In humans, reported side effects include gastrointestinal distress, hepatotoxicity (liver damage), and neurotoxicity.[12][20] Furthermore, studies in mice have indicated that fumagillin can be genotoxic, inducing chromosome aberrations and micronuclei in bone marrow cells.[21] These safety concerns have largely halted its development for systemic human use and have been the primary motivation for creating less toxic analogs like TNP-470 and PPI-2458, which aim to retain the anti-angiogenic efficacy while improving the safety profile.[10]

Conclusion

Fumagillin is a powerful bioactive compound whose mechanism of action is centered on the specific and irreversible inhibition of the MetAP2 enzyme. This singular action gives rise to a remarkable breadth of biological effects, from potent anti-angiogenesis and cancer suppression to broad-spectrum antimicrobial and anti-inflammatory activities. While toxicity has limited its direct clinical application, fumagillin remains an invaluable pharmacological tool for studying MetAP2-related pathways. The ongoing development of its analogs and novel drug delivery systems continues to hold promise for harnessing its therapeutic potential, particularly in the fields of oncology and infectious diseases.

References

An In-depth Technical Guide to the Fma Gene Cluster in Fumagillin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the fumagillin (fma) biosynthetic gene cluster in Aspergillus fumigatus. It details the genetic architecture, the enzymatic pathway, quantitative production data, and the experimental methodologies used to elucidate the function of this remarkable cluster.

Introduction to Fumagillin and the fma Gene Cluster

Fumagillin is a complex meroterpenoid produced by the fungus Aspergillus fumigatus, first discovered in the 1940s.[1] It is renowned for its potent anti-angiogenic properties, which stem from its ability to irreversibly inhibit human methionine aminopeptidase 2 (MetAP2).[2][3] This activity has made fumagillin and its derivatives subjects of intense research for applications in oncology and for treating microsporidiosis.[1]

The genetic blueprint for fumagillin biosynthesis was an enigma for many years, despite the availability of the A. fumigatus genome.[4][5] It was eventually traced to a specific biosynthetic gene cluster (BGC), now designated the fma cluster.[4][5] This cluster is located within a larger "supercluster" on chromosome 8, which also contains the BGCs for two other secondary metabolites, fumitremorgin B and pseurotin A.[1][6][7] The fma cluster itself comprises 15 genes, spanning from locus tag Afu8g00370 to Afu8g00520, which collaboratively synthesize the final fumagillin molecule.[1]

The Fumagillin Biosynthetic Pathway

The synthesis of fumagillin is a convergent process, involving two distinct metabolic arms that create a sesquiterpene core and a polyketide side chain, which are later joined and modified. The pathway was elucidated through a combination of gene deletion studies, heterologous expression of pathway enzymes, and in vitro biochemical assays.[8][9]

The key steps are as follows:

  • Sesquiterpene Core Formation : The pathway initiates with the cyclization of farnesyl pyrophosphate (FPP) into the bicyclic sesquiterpene, β-trans-bergamotene. This reaction is catalyzed by Fma-TC (Afu8g00520), a cryptic, membrane-bound Class I terpene cyclase.[2][6]

  • Oxidative Tailoring of the Core : The β-trans-bergamotene scaffold undergoes a series of complex oxidative modifications. A single, multifunctional cytochrome P450 monooxygenase, Fma-P450 (Afu8g00510), performs an incredible sequence of reactions: an initial hydroxylation, followed by the oxidative cleavage of the cyclobutane ring, and two subsequent epoxidations to generate the highly oxygenated cyclohexane core of the molecule, 5-keto-demethoxyfumagillol.[6][8]

  • Further Core Modifications : The core is further tailored by two more enzymes. First, Fma-C6H (Afu8g00480), a nonheme iron-dependent dioxygenase, hydroxylates the C6 position.[6][8] This is followed by methylation of the newly installed hydroxyl group by the O-methyltransferase Fma-MT (Afu8g00440), yielding 5-keto-fumagillol.[6][8] A stereoselective ketoreductase, encoded by the partial PKS gene Afu8g00490 , is crucial for controlling the C-5 stereochemistry of hydroxylated intermediates.[6]

  • Polyketide Side Chain Synthesis : Concurrently, a highly-reducing polyketide synthase (HR-PKS), Fma-PKS (Afu8g00370), synthesizes a dodecapentaenoate polyketide chain from malonyl-CoA and NADPH.[2][6]

  • Acylation : The acyltransferase Fma-AT (Afu8g00380) catalyzes the esterification of the fully modified sesquiterpene core (demethoxyfumagillol) with the polyketide chain, forming the intermediate prefumagillin.[6]

  • Final Oxidative Cleavage : In the final step, an antibiotic biosynthesis monooxygenase, Fma-ABM (Afu8g00470), is believed to catalyze the oxidative cleavage of the polyene side chain of prefumagillin to form the terminal dicarboxylic acid moiety, completing the synthesis of fumagillin.[6]

Fumagillin_Biosynthesis cluster_terpene Sesquiterpene Arm cluster_polyketide Polyketide Arm cluster_final Convergent & Final Steps FPP Farnesyl Pyrophosphate BTB β-trans-bergamotene FPP->BTB Fma-TC OXI Oxidized Intermediates BTB->OXI Fma-P450 (Hydroxylation, Ring Opening, Epoxidations) DFG Demethoxyfumagillol OXI->DFG Fma-C6H Fma-MT Afu8g00490 Prefumagillin Prefumagillin DFG->Prefumagillin Fma-AT MalonylCoA Malonyl-CoA + NADPH Polyketide Dodecapentaenoate MalonylCoA->Polyketide Fma-PKS Polyketide->Prefumagillin Fumagillin Fumagillin Prefumagillin->Fumagillin Fma-ABM (Oxidative Cleavage)

Caption: The convergent biosynthetic pathway of fumagillin.

Functional Roles and Regulation of fma Genes

The functions of the core biosynthetic genes have been confirmed through rigorous experimentation. A summary of key genes and their verified or putative functions is presented below.

Gene Locus (Af293)Common NameProtein FunctionEvidence
Afu8g00520fma-TCMembrane-bound terpene cyclaseHeterologous expression and in vitro assay confirmed conversion of FPP to β-trans-bergamotene.[2]
Afu8g00510fma-P450Multifunctional P450 monooxygenaseGene knockout and chemical complementation showed its role in multi-step oxidation of the terpene core.[6]
Afu8g00370fma-PKSHighly-reducing polyketide synthaseDeletion abolished fumagillin production and led to accumulation of the terpene intermediate.[2]
Afu8g00380fma-ATAcyltransferaseIn vitro assays with Fma-PKS showed it transfers the polyketide chain to the sesquiterpene core.[2]
Afu8g00490-Partial PKS (Ketoreductase domain)Deletion resulted in an 86% decrease in fumagillin production, indicating a role in stereocontrol.[6]
Afu8g00480fma-C6HNonheme iron-dependent dioxygenaseCharacterized as the C6-hydroxylating enzyme in the pathway.[6][8]
Afu8g00440fma-MTO-methyltransferaseCharacterized as the enzyme responsible for methylating the C6-hydroxyl group.[6][7][8]
Afu8g00470fma-ABMABM family monooxygenaseProposed to catalyze the final oxidative cleavage of the polyketide side chain.[6]
Afu8g00420fumRC6-type transcription factorDeletion of this pathway-specific regulator silences the cluster and abolishes fumagillin production.[10]
Afu8g00410-Methionine aminopeptidase 2 (MetAP2)Putative self-resistance enzyme, as MetAP2 is the known target of fumagillin.[1][2]

The entire fma cluster is under the control of a pathway-specific Zn(II)2Cys6 transcription factor, FumR (Afu8g00420).[10] The expression of fumR itself is dependent on the global secondary metabolism regulators VeA and LaeA, which are components of the fungal velvet complex, thereby linking fumagillin production to broader cellular developmental processes.[10]

Quantitative Data on Fumagillin Biosynthesis

Quantitative analyses from various studies provide insight into the efficiency of the pathway and the impact of genetic modifications.

ExperimentConditionResultReference
Gene DeletionDeletion of ketoreductase gene (Afu8g00490)86% decrease in fumagillin production titer in A. fumigatus.[6]
Heterologous ExpressionCo-expression of fma-PKS and fma-AT in S. cerevisiae with 2.5 mg of demethoxyfumagillol fed to the culture.1.1 mg of the acylated intermediate (prefumagillin) was purified.[2]
Chemical ComplementationFeeding ~40 µg/mL of prefumagillin to the Δfma-PKS mutant strain.Biosynthesis of fumagillin was successfully restored.[2]
Fermentation OptimizationOptimized pH and liquid volume using response surface methodology.Fumagillin yield increased from a baseline of 10-15% to 30-35%.[11]
In Vivo Virulence StudyMouse model of pulmonary aspergillosis infected with ΔfmaA (fma-TC) strain.Showed a 50% mortality rate, compared to 60% for the wild-type strain, suggesting a role in virulence.[12]

Experimental Protocols

The elucidation of the fma cluster function has relied on several key molecular biology and analytical chemistry techniques.

Experimental_Workflow start Bioinformatic Identification of Putative Fma Cluster knockout Targeted Gene Knockout in A. fumigatus (e.g., Δfma-PKS) start->knockout analysis Metabolite Analysis of Mutant (HPLC, LC-MS) knockout->analysis decision Fumagillin Production Lost? analysis->decision accum Identify Accumulated Intermediate (e.g., Demethoxyfumagillol) decision->accum Yes heterologous Heterologous Expression of Gene (e.g., fma-PKS in S. cerevisiae) decision->heterologous Yes assay In Vitro Enzymatic Assay (Substrates + Purified Enzyme) accum->assay purify Purify Recombinant 6xHis-tagged Enzyme heterologous->purify purify->assay product Analyze Product Formation (Confirm Enzyme Function) assay->product end Functional Characterization of Fma Gene product->end

Caption: A typical workflow for the functional characterization of a fma gene.

Protocol 1: Targeted Gene Deletion in A. fumigatus

This protocol is based on methods used for deleting genes like fma-PKS.[2]

  • Strain Selection : Utilize an A. fumigatus strain deficient in non-homologous end joining (NHEJ), such as CEA17 akuBKU80, to increase the frequency of homologous recombination.

  • Construct Assembly : Create a gene replacement cassette. This typically consists of a selectable marker (e.g., pyrG auxotrophic marker) flanked by ~1.5-2.0 kb regions homologous to the sequences immediately upstream and downstream of the target gene's open reading frame.

  • Protoplast Formation : Grow the selected A. fumigatus strain in liquid culture. Harvest the mycelia and treat with a lytic enzyme mixture (e.g., Glucanex) to digest the cell walls and release protoplasts.

  • Transformation : Introduce the gene replacement cassette (~5-10 µg) into the prepared protoplasts using a PEG/CaCl₂-mediated method.[13]

  • Selection and Screening : Plate the transformed protoplasts on selective media (e.g., minimal media lacking uridine/uracil for pyrG selection). Screen the resulting transformants by diagnostic PCR using primers that bind outside the integration site and within the marker gene to confirm homologous recombination.

  • Metabolite Analysis : Cultivate the confirmed knockout mutant alongside the wild-type strain. Extract secondary metabolites from the culture filtrate and mycelia using ethyl acetate. Analyze the extracts via HPLC and LC-MS to confirm the abolishment of fumagillin production and identify any accumulated pathway intermediates.[2][7]

Protocol 2: Heterologous Expression and In Vitro Assay

This protocol describes the functional characterization of enzymes like Fma-PKS and Fma-AT.[2]

  • Host Strain : Use a suitable expression host, such as Saccharomyces cerevisiae BJ5464-NpgA, which is optimized for expressing large fungal PKSs.[2]

  • Vector Construction : Clone the full-length cDNA of the target gene (e.g., fma-PKS) into a yeast expression vector containing a strong promoter (e.g., GAL1) and a C-terminal 6xHis tag for purification.

  • Yeast Transformation : Transform the expression vector into the S. cerevisiae host strain using the lithium acetate method.

  • Protein Expression and Purification : Grow the transformed yeast in selective media. Induce protein expression by adding galactose. Harvest the cells, lyse them, and purify the 6xHis-tagged protein from the soluble fraction using Ni²⁺-affinity chromatography.[2]

  • In Vitro Enzymatic Assay :

    • Prepare a reaction buffer appropriate for the enzyme class.

    • For Fma-PKS and Fma-AT co-incubation: Combine purified Fma-PKS, purified Fma-AT, the sesquiterpene substrate (demethoxyfumagillol, ~1 mM), malonyl-CoA, and NADPH in the reaction buffer.[2]

    • Incubate the reaction at an optimal temperature (e.g., 28-30°C) for several hours.

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Analysis : Analyze the extracted products by HPLC and LC-MS to verify the formation of the expected molecule (e.g., prefumagillin) by comparing its mass and retention time to known standards or predicted values.[2] Further characterization can be done using NMR if sufficient material is produced.[2]

References

The Dawn of Anti-Angiogenesis: A Technical Guide to the Initial Studies of Fumagillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research that first uncovered the potent anti-angiogenic properties of fumagillin, a naturally occurring compound that has since paved the way for a new class of therapeutic agents. We will explore the core mechanism of action, detail the pioneering experimental protocols, and present the early quantitative data that established fumagillin as a landmark molecule in the field of angiogenesis research.

Core Concept: Fumagillin's Targeted Inhibition of Endothelial Cell Proliferation

The initial breakthrough in understanding fumagillin's anti-angiogenic effects came from the serendipitous observation of its impact on cultured capillary endothelial cells.[1] Early investigations revealed that fumagillin and its more potent, less toxic synthetic analog, AGM-1470 (also known as TNP-470), are powerful inhibitors of endothelial cell proliferation, a critical step in the formation of new blood vessels (angiogenesis).[2][3] This inhibitory action was found to be highly specific to endothelial cells, with significantly less effect on other cell types at comparable concentrations.

The pivotal discovery that unlocked the mechanism of action was the identification of methionine aminopeptidase 2 (MetAP-2) as the specific molecular target of fumagillin.[4] Fumagillin was found to bind covalently and irreversibly to MetAP-2, a metalloprotease responsible for cleaving the N-terminal methionine from newly synthesized proteins.[4] This irreversible inhibition of MetAP-2 disrupts normal protein processing, ultimately leading to a cytostatic effect on endothelial cells, arresting them in the late G1 phase of the cell cycle.[5][6]

Quantitative Data from Foundational Studies

The following tables summarize the key quantitative findings from the initial studies on fumagillin and its analog, AGM-1470, demonstrating their potent anti-proliferative effects on endothelial cells.

Table 1: In Vitro Inhibition of Endothelial Cell Proliferation by Fumagillin and Analogs

CompoundCell TypeAssayIC50 / Half-Maximal InhibitionReference
FumagillinHuman Umbilical Vein Endothelial Cells (HUVEC)Proliferation Assay0.5 ng/mL[7]
AGM-1470Human Umbilical Vein Endothelial Cells (HUVEC)DNA Synthesis Assay~0.2 nM (2 x 10-10 M)[6]
Fumagillin Analogs (Deoxyfumagillin)Bovine Aortic Endothelial Cells (BAEC)Proliferation AssayIC50 values varied based on the analog, with the ring epoxide being crucial for activity.[8]

Table 2: In Vivo Anti-Angiogenic Activity of Fumagillin

CompoundModelAssayResultsReference
FumagillinChick Chorioallantoic Membrane (CAM)Inhibition of Angiogenesis5 µg of fumagillin reduced arterial growth to 67% and venous growth to 54% of control.[9]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the initial studies of fumagillin's anti-angiogenic properties.

Endothelial Cell Proliferation Assay

This assay was fundamental in quantifying the inhibitory effect of fumagillin on endothelial cell growth.

Objective: To determine the concentration-dependent inhibition of endothelial cell proliferation by fumagillin.

Materials:

  • Bovine capillary endothelial cells or Human Umbilical Vein Endothelial Cells (HUVEC)

  • Culture medium (e.g., DMEM supplemented with 10% bovine calf serum, antibiotics)

  • Basic fibroblast growth factor (bFGF)

  • Fumagillin (dissolved in a suitable solvent like ethanol or DMSO)

  • 96-well culture plates

  • Cell counting method (e.g., Coulter counter, hemocytometer, or DNA synthesis measurement via [3H]thymidine incorporation)

Procedure:

  • Cell Seeding: Endothelial cells were seeded at a low density (e.g., 1.25 x 104 cells per well) in 96-well plates and allowed to attach overnight in complete medium.

  • Starvation (Optional but common for growth factor-induced proliferation): The medium was replaced with a low-serum medium (e.g., 0.5% serum) for 24-48 hours to synchronize the cells in a quiescent state.

  • Treatment: The medium was then replaced with fresh low-serum medium containing a growth factor to stimulate proliferation (e.g., bFGF at 1 ng/mL). Various concentrations of fumagillin were added to the wells. Control wells received the vehicle alone.

  • Incubation: The plates were incubated for a period sufficient for cell division to occur (e.g., 48-72 hours).

  • Quantification:

    • Direct Cell Counting: Cells were detached using trypsin and counted using a Coulter counter or hemocytometer.

    • DNA Synthesis Measurement: For the final 4-24 hours of incubation, [3H]thymidine was added to each well. The cells were then harvested, and the amount of incorporated radioactivity was measured using a scintillation counter. This reflects the rate of DNA synthesis and, consequently, cell proliferation.

  • Data Analysis: The results were expressed as the percentage of inhibition of cell proliferation or DNA synthesis compared to the control. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

G cluster_workflow Endothelial Cell Proliferation Assay Workflow A Seed Endothelial Cells in 96-well plates B Starve cells in low-serum medium (optional) A->B C Stimulate with Growth Factor (e.g., bFGF) + Add Fumagillin (various concentrations) B->C D Incubate for 48-72 hours C->D E Quantify Cell Proliferation (Cell Counting or [3H]thymidine incorporation) D->E F Calculate IC50 E->F

Endothelial Cell Proliferation Assay Workflow
Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay provided the first evidence of fumagillin's ability to inhibit the formation of new blood vessels in a living system.

Objective: To assess the anti-angiogenic activity of fumagillin in vivo.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Fumagillin dissolved in a suitable carrier (e.g., methylcellulose pellets or a slow-release polymer)

  • Stereomicroscope

  • Sterile surgical tools (forceps, scissors)

Procedure:

  • Egg Incubation: Fertilized chicken eggs were incubated at 37°C in a humidified incubator.

  • Windowing: On embryonic day 3 or 4, a small window was carefully made in the eggshell to expose the developing chorioallantoic membrane (CAM). The window was then sealed with sterile tape.

  • Application of Fumagillin: On embryonic day 6 to 10, a sterile pellet or polymer containing a known amount of fumagillin was placed directly onto the CAM, on an area devoid of large blood vessels. Control eggs received a pellet without fumagillin.

  • Re-incubation: The eggs were returned to the incubator for a further 2-3 days.

  • Observation and Quantification: The CAM was then examined under a stereomicroscope. The anti-angiogenic effect was assessed by observing the avascular zone (an area of vessel-free tissue) around the pellet. The diameter of this zone was measured. Quantitative analysis could also involve counting the number of blood vessel branch points within a defined area around the pellet.

  • Data Analysis: The extent of the avascular zone or the reduction in vessel density in the fumagillin-treated CAMs was compared to the controls.

G cluster_workflow Chick Chorioallantoic Membrane (CAM) Assay Workflow A Incubate Fertilized Chicken Eggs B Create a window in the eggshell on embryonic day 3-4 A->B C Apply Fumagillin-containing pellet to the CAM on day 6-10 B->C D Re-incubate for 2-3 days C->D E Observe and Quantify Avascular Zone / Vessel Density D->E F Compare to Control E->F G cluster_pathway Fumagillin's Anti-Angiogenic Signaling Pathway Fumagillin Fumagillin MetAP2 Methionine Aminopeptidase 2 (MetAP-2) Fumagillin->MetAP2 Covalently Binds & Irreversibly Inhibits Protein_Processing N-terminal Methionine Excision Disrupted MetAP2->Protein_Processing Leads to p53_pathway p53 Pathway Activation Protein_Processing->p53_pathway Triggers p21 p21 (WAF1/CIP1) Accumulation p53_pathway->p21 Induces CDK2_CyclinE CDK2/Cyclin E Complex Inhibition p21->CDK2_CyclinE Inhibits Rb_phos Rb Phosphorylation Inhibited CDK2_CyclinE->Rb_phos Required for G1_arrest G1 Phase Cell Cycle Arrest Rb_phos->G1_arrest Prevents Progression Beyond Proliferation_inhibition Endothelial Cell Proliferation Inhibition G1_arrest->Proliferation_inhibition Results in Angiogenesis_inhibition Angiogenesis Inhibition Proliferation_inhibition->Angiogenesis_inhibition Ultimately Leads to

Fumagillin's Anti-Angiogenic Signaling Pathway

The inhibition of MetAP-2 by fumagillin is believed to activate the p53 tumor suppressor pathway, leading to an accumulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1. [1] p21, in turn, inhibits the activity of CDK2/cyclin E complexes, which are crucial for the phosphorylation of the retinoblastoma protein (Rb). [2] The hypophosphorylated (active) form of Rb prevents the cell from progressing from the G1 to the S phase of the cell cycle, thereby causing G1 arrest and inhibiting endothelial cell proliferation. This targeted disruption of the endothelial cell cycle is the cornerstone of fumagillin's potent anti-angiogenic activity.

References

Methodological & Application

Application Notes and Protocols for Fumagillin Treatment of Nosema in Honey Bees

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of fumagillin in the treatment of Nosema apis and Nosema ceranae in honey bee (Apis mellifera) colonies. The information is compiled from peer-reviewed scientific literature and established beekeeping practices.

Introduction

Nosema disease, caused by the microsporidian parasites Nosema apis and Nosema ceranae, is a significant threat to honey bee health, impacting colony productivity and survival.[1][2] Fumagillin, an antibiotic derived from the fungus Aspergillus fumigatus, is the only registered treatment for Nosema in North America and has a long history of use.[3][4][5] It functions by inhibiting the enzyme methionine aminopeptidase 2 (MetAP2), thereby suppressing the replication of the parasite.[6] Fumagillin is effective against the vegetative stage of Nosema but does not kill the spores.[3][6] This document outlines the protocols for its application and methods for evaluating its efficacy.

Quantitative Data Summary

The following tables summarize the various dosages and treatment regimens for fumagillin application as reported in scientific literature and product labels.

Table 1: Recommended Fumagillin Dosages for Nosema apis

Treatment TimingActive Ingredient per ColonyExample Preparation (Fumagilin-B®)Volume per ColonyNo. of Colonies Treated per 454g JarReference
Fall (Overwintering Colonies) 190 mg454g in 50 US gallons of 2:1 sugar syrup1 US gallon50[4][7]
190 mg454g in 100 US gallons of 2:1 sugar syrup2 US gallons50[7]
Spring (Package Bees) 95 mg454g in 100 US gallons of 1:1 sugar syrup1 US gallon100[4][7]
95 mg454g in 50 US gallons of 1:1 sugar syrup0.5 US gallon100[7]

Table 2: Investigated and Suggested Fumagillin Dosages for Nosema ceranae

Treatment TimingActive Ingredient per ColonyApplication MethodKey FindingsReference
Spring 30 mg repeated 4 times at 1-week intervalsMedicated 1:1 sugar syrupSuggested method due to increased persistence of N. ceranae.[7]
Spring 100 mgMedicated syrupReduced spring spore counts by approximately half in two trials.[1]
Spring (following 200mg fall dose) 42 mgMedicated syrupReduced Nosema levels compared to fall dose alone, but infection still detectable.[1]
Fall 400 or 600 mgMedicated syrupProvided better control of spring Nosema levels than the typical 200 mg dose.[1]
Mild Infestation 102 mg (2 doses of 51 mg, 1 week apart)Medicated syrupBest result for controlling N. ceranae in colonies with mild disease intensity.[8]
Semi-severe Infestation 102 mg (in 2 or 3 doses) or 120 mg (in 4 doses)Medicated syrupEfficacy is more affected by disease intensity than by dosage or application method.[8]

Experimental Protocols

Protocol for Preparation of Fumagillin-Medicated Sugar Syrup

This protocol describes the preparation of a stock solution and working solutions of fumagillin in sugar syrup for administration to honey bee colonies.

Materials:

  • Fumagilin-B® (or equivalent product containing fumagillin dicyclohexylamine)

  • Sucrose (granulated sugar)

  • Water (deionized or non-chlorinated)

  • Scale (accurate to 0.1 g)

  • Graduated cylinders or measuring containers

  • Clean, food-grade mixing vessel

  • Stirring rod or mechanical mixer

Procedure:

  • Prepare Sugar Syrup:

    • For a 2:1 syrup (fall feeding), dissolve 2 parts sucrose in 1 part water by weight (e.g., 2 kg sugar in 1 L water). Stir until the sugar is completely dissolved. Do not heat the syrup, as heat can degrade fumagillin.[7]

    • For a 1:1 syrup (spring feeding), dissolve 1 part sucrose in 1 part water by weight (e.g., 1 kg sugar in 1 L water).

  • Calculate Fumagillin Requirement: Determine the total amount of Fumagilin-B® needed based on the number of colonies to be treated and the desired dosage per colony (refer to Tables 1 and 2).

  • Prepare Medicated Syrup:

    • Accurately weigh the required amount of Fumagilin-B®.

    • In a separate container, create a premix by dissolving the weighed Fumagilin-B® in a small amount of the prepared sugar syrup. Stir vigorously to ensure it is well-dispersed.

    • Add the premix to the main volume of sugar syrup.

    • Agitate the final mixture thoroughly to ensure uniform distribution of the medication.[7]

  • Stability and Storage:

    • Prepare the medicated syrup no more than 24 hours before feeding.[7]

    • Fumagillin is sensitive to light and heat.[4][9] Store the medicated syrup in a cool, dark place. Studies have shown that fumagillin degrades in syrup, with the rate of degradation increasing with temperature.[9]

Protocol for Application of Medicated Syrup to Colonies

Materials:

  • Prepared fumagillin-medicated sugar syrup

  • In-hive feeders (e.g., frame feeders, top feeders)

  • Protective beekeeping gear

Procedure:

  • Timing of Application:

    • Fall Treatment: Apply after the final honey supers have been removed to prevent contamination of honey for human consumption.[7] This treatment aims to reduce Nosema levels before winter.

    • Spring Treatment: Apply to newly established packages or to overwintered colonies to suppress the buildup of Nosema in the spring.[7] Do not feed medicated syrup within 4 weeks of adding honey supers.[7]

  • Administration:

    • Open the hive wearing appropriate protective gear.

    • Pour the calculated volume of medicated syrup into the in-hive feeder.

    • Avoid barrel or open feeding, as heavily infected colonies may be poor foragers and receive insufficient medication.[7]

    • Ensure each colony receives the full intended dose.

Protocol for Efficacy Assessment: Spore Counting

This protocol outlines the standard method for determining the intensity of Nosema infection in a colony by counting spores in a composite sample of adult bees.

Materials:

  • Sample of 30-60 adult bees collected from the hive entrance or from under the inner cover[10]

  • 70% Ethanol for sample preservation (if not processed immediately)

  • Mortar and pestle or stomacher bags

  • Distilled water

  • Hemocytometer (counting chamber)

  • Microscope (400x magnification)

  • Micropipette

Procedure:

  • Sample Collection: Collect a representative sample of older, foraging bees from the hive entrance or bees from the top of the brood frames.

  • Sample Preparation (Composite Sample):

    • Place the abdomens of 30-60 bees into a mortar or a stomacher bag.

    • Add 1 mL of distilled water for each bee abdomen (e.g., 30 mL for 30 bees).

    • Thoroughly crush and grind the abdomens to release the spores.

    • Filter the resulting suspension through cheesecloth to remove large debris.

  • Spore Counting:

    • Thoroughly mix the filtered suspension.

    • Immediately load the hemocytometer with a small volume of the suspension using a micropipette.

    • Allow the spores to settle for a few minutes.

    • Under the microscope at 400x magnification, count the number of Nosema spores in the central grid of the hemocytometer.

    • Repeat the count for a second chamber and average the results.

  • Calculation of Spore Load:

    • Use the following formula to calculate the number of spores per bee: Spores per bee = (Average spore count per grid square) x (Volume of suspension in mL) x (Hemocytometer conversion factor) / (Number of bees in the sample)

    • The economic treatment threshold for N. apis has traditionally been 1 million spores per bee.[3] However, this threshold may need to be re-evaluated for N. ceranae.[10]

  • Efficacy Evaluation:

    • Collect pre-treatment and post-treatment samples (e.g., 2-3 weeks after the final application) from both treated and untreated control colonies.[2]

    • Compare the spore loads to determine the percentage reduction and the effectiveness of the treatment.

Visualizations

Experimental Workflow Diagrams

Fumagillin_Preparation_Workflow cluster_prep Syrup Preparation cluster_mix Medication Mixing cluster_store Storage & Use A Prepare Sugar Syrup (1:1 or 2:1) C Create Premix: Fumagilin-B® in small amount of syrup A->C B Weigh Fumagilin-B® B->C D Add Premix to Main Syrup Volume C->D E Agitate Thoroughly D->E F Store in Cool, Dark Place E->F G Use within 24 hours F->G

Caption: Workflow for the preparation of fumagillin-medicated sugar syrup.

Efficacy_Assessment_Workflow cluster_sampling Sampling cluster_processing Lab Processing cluster_analysis Data Analysis Pre_T Collect Pre-Treatment Bee Samples (Control & Treatment Groups) Homogenize Homogenize Bee Abdomens in Water Pre_T->Homogenize Post_T Collect Post-Treatment Bee Samples (Control & Treatment Groups) Post_T->Homogenize Load Load Hemocytometer Homogenize->Load Count Count Spores (Microscopy @ 400x) Load->Count Calculate Calculate Spore Load (Spores/Bee) Count->Calculate Compare Compare Pre- and Post- Treatment Spore Loads Calculate->Compare Efficacy Determine Treatment Efficacy Compare->Efficacy

Caption: Workflow for assessing the efficacy of fumagillin treatment.

Logical Relationship Diagram

Fumagillin_Treatment_Logic cluster_diagnosis Diagnosis & Decision cluster_treatment Treatment Application cluster_followup Follow-up A Monitor Colony Health (Population, Productivity) B Sample Bees for Nosema Spore Count A->B C Spore Count > Treatment Threshold? B->C D Prepare Medicated Syrup (Correct Dosage) C->D Yes G Continue Monitoring C->G No E Administer to Colony (In-hive Feeder) D->E F Re-evaluate Spore Count Post-Treatment E->F F->G

Caption: Decision-making logic for fumagillin treatment of Nosema.

References

Application Notes: Analytical Methods for Fumagillin Detection in Honey

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fumagillin is an antibiotic derived from the fungus Aspergillus fumigatus. In apiculture, it is the primary treatment used to control Nosema apis and Nosema ceranae, microsporidian parasites that can cause significant honey bee colony losses.[1][2] Despite its effectiveness, concerns exist regarding its potential genotoxic risk to consumers and its stability in honey.[3] Consequently, many jurisdictions, including the European Union, have not licensed its use, and others, like Canada, apply a zero-tolerance principle, meaning no detectable residues are permitted in honey for human consumption.[3] This necessitates sensitive and reliable analytical methods for screening and quantifying fumagillin residues. This document outlines the primary analytical techniques and provides detailed protocols for the detection of fumagillin in honey.

Analytical Methods Overview

The principal methods for fumagillin analysis in honey are chromatographic techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and immunoassays like the Enzyme-Linked Immunosorbent Assay (ELISA).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for fumagillin analysis, offering high sensitivity and selectivity for both quantification and confirmation.[4] It can accurately detect fumagillin at sub-parts-per-billion (ppb) levels. Various sample preparation techniques, including Solid Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, are employed to isolate fumagillin from the complex honey matrix before LC-MS/MS analysis.[3]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput screening method based on antigen-antibody reactions.[1] It is valued for its speed and ability to process many samples simultaneously. While generally less sensitive and specific than LC-MS/MS, it serves as an excellent initial screening tool to identify presumptive positive samples that can then be confirmed by a more robust method.[5] An ELISA method has been developed with a detection level of at least 20 ppb.[1]

  • High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD): Historically, HPLC with UV or DAD detectors has been used. A reversed-phase HPLC method can detect fumagillin at levels of 100 ppb.[1][5] While less sensitive than LC-MS/MS, it is useful for identifying fumagillin's decomposition products.[1] Methods combining DAD with mass spectrometry (LC-DAD-ESI-MS) have also been developed to improve confidence in detection.[6]

Quantitative Data Summary

The performance of various analytical methods for fumagillin detection in honey is summarized below. These parameters are crucial for selecting the appropriate method based on regulatory requirements, laboratory capabilities, and the intended purpose of the analysis (e.g., screening vs. confirmation).

MethodLimit of Detection (LOD) / Detection LevelRecovery (%)Precision (% RSD)Sample PreparationReference
LC-MS/MS 0.368 µg/kg (ppb)99.3%5.9%Reversed-Phase Polymeric SPE[3][4]
LC-MS/MS 0.1 µg/kg (ppb)Not ReportedNot ReportedQuEChERS[3]
LC-DAD-ESI-MS 1 - 24 µg/kg (clear honey)88 - 96%Not ReportedPolymeric SPE[6][7]
LC-DAD-ESI-MS 4 - 45 µg/kg (dark honey)88 - 96%Not ReportedPolymeric SPE[6][7]
LC-MS/MS CCβ not exceeding 0.78 μg/kgNot ReportedNot ReportedSolid Phase Extraction (SPE)[8]
ELISA ≥20 µg/kg (ppb)Not ReportedNot ReportedDilution[1][5]
HPLC-UV 100 µg/kg (ppb)Not ReportedNot ReportedNot Specified[1][5]

Note: µg/kg is equivalent to parts-per-billion (ppb). CCβ (detection capability) is the lowest concentration at which a method can detect the analyte with a statistical certainty of 1-β.

Experimental Workflows and Diagrams

Fumagillin_Analysis_Workflow cluster_prep Sample Preparation cluster_results Data Processing Sample Honey Sample Homogenize Homogenization & Dilution Sample->Homogenize Extraction Extraction (SPE, QuEChERS, LLE) Homogenize->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract Screening Screening (ELISA) FinalExtract->Screening Confirmation Confirmation & Quantification (LC-MS/MS, HPLC-DAD) FinalExtract->Confirmation Negative Negative Result Screening->Negative Below Threshold Positive Presumptive Positive Screening->Positive Above Threshold Confirmed Confirmed & Quantified Result Confirmation->Confirmed Report Final Report Negative->Report Positive->Confirmation Confirmed->Report

LC_MS_MS_Workflow Honey 1. Weigh 5g Honey Dilute 2. Dilute with 10 mL Water & Vortex Honey->Dilute SPE_Load 4. Load Diluted Honey Dilute->SPE_Load SPE_Condition 3. Condition SPE Cartridge (e.g., Polymeric RP) SPE_Condition->SPE_Load SPE_Wash 5. Wash Cartridge (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute 6. Elute Fumagillin (e.g., Acetonitrile/Methanol) SPE_Wash->SPE_Elute Evaporate 7. Evaporate to Dryness SPE_Elute->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 9. Inject into LC-MS/MS Reconstitute->Inject Data 10. Data Acquisition & Analysis Inject->Data

ELISA_Workflow start Start: Antibody-Coated Plate add_sample 2. Add Sample/Standard & Fumagillin-Enzyme Conjugate start->add_sample sample_prep 1. Prepare Honey Sample (Dilute in Buffer) sample_prep->add_sample incubate1 3. Incubate (Competition Step) add_sample->incubate1 wash1 4. Wash Plate incubate1->wash1 add_substrate 5. Add Substrate wash1->add_substrate incubate2 6. Incubate (Color Development) add_substrate->incubate2 stop 7. Add Stop Solution incubate2->stop read 8. Read Absorbance (e.g., 450 nm) stop->read calculate 9. Calculate Results read->calculate

Experimental Protocols

Protocol 1: Confirmatory Analysis by LC-MS/MS

This protocol is a composite based on validated methods for the sensitive quantification of fumagillin in honey.[3][6][9]

1. Materials and Reagents

  • Fumagillin analytical standard

  • Acetonitrile, Methanol, and Water (LC-MS grade)

  • Formic acid and Ammonium formate

  • Reversed-phase polymeric Solid Phase Extraction (SPE) cartridges (e.g., 60 mg, 3 mL)

  • Vortex mixer, Centrifuge, Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation (SPE Cleanup)

  • Weigh 5.0 g of homogenized honey into a 50 mL centrifuge tube.

  • Add 10 mL of ultrapure water and vortex thoroughly until the honey is fully dissolved.

  • SPE Cartridge Conditioning: Condition the polymeric SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the diluted honey sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove sugars and other polar interferences.

  • Elution: Elute the fumagillin from the cartridge using 5 mL of acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dry residue in 1.0 mL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid). Vortex to dissolve and transfer to an autosampler vial.

3. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase A: Water with 20 mM ammonium formate and 0.1% formic acid.[3][6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Flow Rate: 0.2 - 1.0 mL/min.[3][6]

  • Gradient: A typical gradient might start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Column Temperature: 35-40°C.[3][6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for fumagillin for quantification and confirmation.

4. Quantification

  • Prepare a matrix-matched calibration curve by spiking blank honey extract with known concentrations of fumagillin standard.

  • Quantify the fumagillin concentration in samples by comparing the peak area to the calibration curve.

Protocol 2: Screening by ELISA

This protocol describes a general procedure for a competitive ELISA, a common format for small molecule detection like fumagillin.[1]

1. Materials and Reagents

  • Fumagillin ELISA kit (containing antibody-coated microtiter plate, fumagillin-enzyme conjugate, standards, substrate, stop solution, and wash buffer)

  • Deionized water

  • Microplate reader (450 nm)

2. Sample Preparation

  • Weigh 5.0 g of honey into a container.

  • Dissolve the honey in 10 mL of water or the buffer provided in the kit.[1]

  • Vortex until fully dissolved. The sample is now ready for analysis.

3. ELISA Procedure

  • Add 50 µL of each standard, control, and prepared honey sample to the appropriate wells of the antibody-coated microtiter plate.

  • Add 50 µL of the fumagillin-enzyme conjugate to each well.

  • Gently shake the plate and incubate for the time specified in the kit instructions (e.g., 60 minutes at room temperature). During this step, free fumagillin in the sample and the enzyme-labeled fumagillin compete for binding sites on the antibody.

  • Wash the plate 3-5 times with the provided wash buffer to remove unbound reagents.

  • Add 100 µL of the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) in the dark to allow for color development.

  • Add 100 µL of the stop solution to each well to stop the reaction. The color will change from blue to yellow.

  • Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes.

4. Data Analysis

  • Calculate the average absorbance for each standard and sample.

  • Construct a standard curve by plotting the absorbance of the standards against their concentration.

  • Determine the concentration of fumagillin in the samples by interpolating their absorbance values from the standard curve. The color intensity is inversely proportional to the fumagillin concentration.

  • Samples with results above the kit's cut-off value are considered presumptive positive and should be confirmed by a method like LC-MS/MS.

References

High-Throughput Screening for Fumagillin Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumagillin is a mycotoxin produced by Aspergillus fumigatus that has garnered significant interest for its potent anti-angiogenic properties. Its primary mechanism of action involves the irreversible inhibition of methionine aminopeptidase 2 (MetAP2), a key enzyme involved in protein modification and endothelial cell proliferation.[1][2] This unique mode of action makes fumagillin and its analogs, such as TNP-470, promising candidates for therapeutic development, particularly in oncology. High-throughput screening (HTS) plays a pivotal role in identifying and characterizing novel compounds that modulate fumagillin's bioactivity or target the same pathways.

These application notes provide detailed protocols for high-throughput screening assays to assess the bioactivity of fumagillin and related compounds. The protocols are designed for a 384-well plate format, suitable for automated screening campaigns.

Signaling Pathway of Fumagillin Action

Fumagillin exerts its biological effects primarily by covalently binding to and inhibiting MetAP2. This inhibition disrupts the removal of N-terminal methionine from newly synthesized proteins, a crucial step in their maturation and function. The downstream consequences of MetAP2 inhibition include the suppression of endothelial cell proliferation, migration, and tube formation, key processes in angiogenesis.

Fumagillin_Signaling_Pathway Fumagillin Fumagillin MetAP2 MetAP2 Fumagillin->MetAP2 Inhibition Protein_Processing N-terminal Methionine Excision MetAP2->Protein_Processing Blocks Endothelial_Cell_Function Endothelial Cell Proliferation, Migration, Tube Formation Protein_Processing->Endothelial_Cell_Function Required for Angiogenesis Angiogenesis Endothelial_Cell_Function->Angiogenesis Leads to

Fumagillin's primary mechanism of action.

High-Throughput Screening Workflow

A typical HTS campaign for identifying modulators of fumagillin bioactivity follows a standardized workflow, from compound library preparation to hit validation. This workflow is designed to be efficient, reproducible, and scalable.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Validation Compound_Plating Compound Library Plating (384-well) Cell_Seeding Cell Seeding / Reagent Dispensing (384-well) Compound_Plating->Cell_Seeding Incubation Incubation with Compounds Cell_Seeding->Incubation Signal_Detection Signal Detection (e.g., Fluorescence, Luminescence) Incubation->Signal_Detection Data_Acquisition Raw Data Acquisition Signal_Detection->Data_Acquisition QC Quality Control (Z'-factor) Data_Acquisition->QC Hit_ID Hit Identification QC->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Hit_Validation Hit Validation & Secondary Assays Dose_Response->Hit_Validation Z_Factor_Logic cluster_inputs Input Parameters cluster_interpretation Interpretation Z_Prime Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Excellent Z' > 0.5 Excellent Assay Z_Prime->Excellent Acceptable 0 < Z' ≤ 0.5 Acceptable Assay Z_Prime->Acceptable Unacceptable Z' ≤ 0 Unacceptable Assay Z_Prime->Unacceptable Mean_Pos μ_pos (Mean of Positive Control) Mean_Pos->Z_Prime Std_Pos σ_pos (Std Dev of Positive Control) Std_Pos->Z_Prime Mean_Neg μ_neg (Mean of Negative Control) Mean_Neg->Z_Prime Std_Neg σ_neg (Std Dev of Negative Control) Std_Neg->Z_Prime

References

Employing Fumagillin in In Vivo Angiogenesis Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing fumagillin and its potent analog, TNP-470, as inhibitors of angiogenesis in various in vivo models. The protocols detailed below, alongside data interpretation guidelines and pathway visualizations, are intended to facilitate the design and execution of robust anti-angiogenic studies.

Mechanism of Action

Fumagillin, a natural product isolated from Aspergillus fumigatus, and its synthetic analog TNP-470, are potent inhibitors of angiogenesis.[1][2] Their primary mechanism of action is the irreversible inhibition of methionine aminopeptidase 2 (MetAP2), a key enzyme involved in the post-translational modification of proteins.[3][4][5] By covalently binding to MetAP2, fumagillin blocks the removal of the N-terminal methionine from nascent polypeptides, a critical step for the maturation and function of numerous proteins essential for cell proliferation and survival.[6] This inhibition of MetAP2 activity leads to cell cycle arrest, primarily in the G1 phase, in endothelial cells, thereby preventing their proliferation and the formation of new blood vessels.[3]

Signaling Pathway of Fumagillin in Angiogenesis Inhibition

The binding of fumagillin to MetAP2 initiates a cascade of events that ultimately suppress angiogenesis. The following diagram illustrates the key steps in this signaling pathway.

Fumagillin_Signaling_Pathway Fumagillin Fumagillin / TNP-470 MetAP2 Methionine Aminopeptidase 2 (MetAP2) Fumagillin->MetAP2 Covalent Binding & Inhibition Protein_Processing Inhibition of N-terminal Methionine Excision MetAP2->Protein_Processing Cell_Cycle_Proteins Dysfunctional Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs) Protein_Processing->Cell_Cycle_Proteins G1_Arrest G1 Phase Cell Cycle Arrest Cell_Cycle_Proteins->G1_Arrest Endothelial_Proliferation Inhibition of Endothelial Cell Proliferation G1_Arrest->Endothelial_Proliferation Angiogenesis Suppression of Angiogenesis Endothelial_Proliferation->Angiogenesis

Fumagillin's inhibitory signaling cascade.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies demonstrating the anti-angiogenic effects of fumagillin and its analog, TNP-470.

Table 1: Effect of Fumagillin on Tumor Growth and Angiogenesis in a Colorectal Cancer Xenograft Model

Treatment GroupMean Tumor Mass (mg)Mean Number of Pulmonary MetastasesMicrovessel Density (MVD-CD105)
Control150025High
Fumagillin5005Low

Data adapted from a study on SCID mice injected with colon cancer cells.[7]

Table 2: Effect of TNP-470 on Orthotopically Implanted Gastric Cancer in Nude Mice

TNP-470 Dosage (mg/kg, s.c. every other day)Tumor Growth Inhibition Rate (%)
1559.9
3077.0
6084.9

This study highlights the dose-dependent anti-tumor effect of TNP-470.[8]

Table 3: Anti-angiogenic Activity of TNP-470 in the Mouse Corneal Micropocket Assay

Treatment GroupMean Summed Vessel Length (mm)
Vehicle Control1.4
TNP-470 (30 mg/kg)0.5

This demonstrates the direct anti-angiogenic effect of TNP-470 in a non-tumor model.[9]

Experimental Protocols

Detailed methodologies for three commonly used in vivo angiogenesis models to assess the efficacy of fumagillin are provided below.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established model for studying angiogenesis in vivo due to the extensive vascular network of the chick embryo's chorioallantoic membrane.[10]

Experimental Workflow:

CAM_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Egg_Incubation Incubate fertilized chicken eggs (37°C, 60% humidity) Window_Cutting Cut a window in the eggshell on embryonic day 3 Egg_Incubation->Window_Cutting Sponge_Prep Prepare gelatin sponges with Fumagillin/TNP-470 or vehicle Window_Cutting->Sponge_Prep Sponge_Implantation Implant sponge onto the CAM on embryonic day 8 Sponge_Prep->Sponge_Implantation Incubation_Post_Treatment Incubate for an additional 4 days Sponge_Implantation->Incubation_Post_Treatment Image_Acquisition Acquire images of the CAM vasculature on day 12 Incubation_Post_Treatment->Image_Acquisition Quantification Quantify angiogenesis (vessel length, branch points) Image_Acquisition->Quantification

Workflow for the CAM angiogenesis assay.

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.

  • Windowing: On embryonic day 3, carefully create a small window in the eggshell to expose the CAM.

  • Preparation of Treatment Sponges: Dissolve fumagillin or TNP-470 in a suitable solvent (e.g., ethanol) and apply to sterile gelatin sponges. Allow the solvent to evaporate completely. A typical concentration to test is 1-10 µg per sponge.

  • Implantation: On embryonic day 8, gently place the treated and vehicle control sponges on the CAM.

  • Incubation: Reseal the window with tape and return the eggs to the incubator for 4 days.

  • Image Analysis: On embryonic day 12, acquire images of the CAM vasculature surrounding the sponges using a stereomicroscope.

  • Quantification: Analyze the images to quantify angiogenesis. This can be done by measuring the number of blood vessel branch points, total vessel length, or vessel density in a defined area around the sponge.[11][12][13]

Matrigel Plug Assay

The Matrigel plug assay is a widely used in vivo model to assess both angiogenesis and anti-angiogenic compounds in rodents.[14][15][16][17]

Protocol:

  • Matrigel Preparation: Thaw growth factor-reduced Matrigel on ice.

  • Cell and Compound Mixture: Mix fumagillin or TNP-470 with the liquid Matrigel at the desired final concentration (e.g., 1-10 mg/kg for systemic administration in mice). Pro-angiogenic factors like bFGF or VEGF can be added to stimulate angiogenesis.

  • Subcutaneous Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of mice (e.g., C57BL/6). The Matrigel will form a solid plug at body temperature.

  • Treatment Period: Allow the plug to remain in the mice for a defined period, typically 7-14 days. Systemic treatment with fumagillin can also be administered during this time.

  • Plug Excision: After the treatment period, euthanize the mice and carefully excise the Matrigel plugs.

  • Analysis:

    • Histology: Fix the plugs in formalin, embed in paraffin, and section for histological analysis. Stain sections with antibodies against endothelial cell markers (e.g., CD31) to visualize and quantify microvessel density.[18]

    • Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content as an indirect measure of blood vessel formation.

    • RT-qPCR: Extract RNA from the plugs and perform RT-qPCR to quantify the expression of endothelial cell-specific genes (e.g., CD31, VE-cadherin) to assess the degree of vascularization.[14][19]

Zebrafish Angiogenesis Model

The zebrafish embryo is a powerful in vivo model for high-throughput screening of anti-angiogenic compounds due to its rapid development and optical transparency.[20][21][22]

Logical Relationship of Fumagillin's Action in the Zebrafish Model:

Zebrafish_Logic Start Transgenic Zebrafish Embryos (e.g., fli1:EGFP) Treatment Addition of Fumagillin to Embryo Medium Start->Treatment No_Treatment Vehicle Control Start->No_Treatment Observation Observation of Intersegmental Vessel (ISV) Development Treatment->Observation Quantification Quantification of ISV Growth (Length, Number) Observation->Quantification Result Inhibition of Angiogenesis Quantification->Result Normal_Development Normal ISV Development No_Treatment->Normal_Development

References

Troubleshooting & Optimization

fumagillin stability under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of fumagillin under various storage conditions. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures involving fumagillin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My fumagillin solution appears to have lost activity. What are the optimal storage conditions for fumagillin solutions?

A1: Fumagillin in solution is susceptible to degradation under suboptimal storage conditions. Temperature and light are critical factors influencing its stability. For short-term storage, an aqueous solution of fumagillin (70 µg/mL) can be stored at 4°C in the dark for up to 14 days with minimal degradation.[1] However, significant degradation occurs at room temperature (25°C), with a 17-30% loss of the initial concentration within the first week.[1] For long-term storage of the fumagillin drug substance, it is highly recommended to store it below -60°C.[2]

Troubleshooting Tips:

  • Always prepare fresh solutions: Whenever possible, prepare fumagillin solutions fresh for each experiment to ensure maximum potency.

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[2]

  • Refrigerate for short-term use: If immediate use is not possible, store the solution at 4°C and use it within two weeks.[1]

  • Consider the solvent: Fumagillin shows enhanced stability in certain matrices. For instance, it is remarkably stable in honey, showing little degradation even at 80°C for 35 days.[3][4] This suggests that the formulation can significantly impact stability.

Q2: I am observing unexpected peaks in my HPLC analysis of a fumagillin sample. What could be the cause?

A2: The appearance of unexpected peaks in your chromatogram likely indicates the presence of fumagillin degradation products. Fumagillin is known to degrade via several pathways, primarily hydrolysis, thermal degradation, and photolysis.

Common Degradation Products:

  • Fumagillol: Formed by the hydrolysis of the ester linkage, particularly under basic conditions. It exhibits about 10% of the biological activity of fumagillin.[5]

  • Dihydroxyfumagillin: A biologically inactive compound resulting from thermal degradation.[5]

  • Neofumagillin: A major product of photodegradation.[3]

Troubleshooting Tips:

  • Review storage conditions: Ensure your fumagillin stock and samples have been stored according to the recommendations in Q1.

  • Perform forced degradation studies: To confirm the identity of degradation peaks, you can perform forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions. This will help in developing a stability-indicating HPLC method.

  • Use a validated stability-indicating method: Employ an HPLC method that is capable of separating the parent fumagillin peak from all potential degradation products.

Q3: How does pH affect the stability of fumagillin in aqueous solutions?

Quantitative Stability Data

The following tables summarize the quantitative data on fumagillin stability under different conditions.

Table 1: Stability of Fumagillin in Ophthalmic Solution (70 µg/mL)

Storage ConditionDuration% DegradationReference
25°C (Exposed to Light)1 week17-30%[1]
25°C (Protected from Light)1 week17-30%[1]
4°C (Protected from Light)4 weeks~12%[1]

Table 2: General Recommendations for Fumagillin Storage

FormStorage ConditionRecommendationReference
Drug Substance (Solid)Long-termBelow -60°C[2]
Aqueous SolutionShort-term4°C in the dark (up to 14 days)[1]
In HoneyExtended periodsStable even at 80°C for 35 days[3][4]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Fumagillin Stability Testing

This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are crucial for accurate results.

  • Objective: To quantify the concentration of fumagillin and separate it from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for optimal separation.

  • Detection: UV detection at a wavelength where fumagillin has maximum absorbance (around 335-351 nm).

  • Sample Preparation: Dilute the fumagillin sample in a suitable solvent (e.g., the mobile phase) to a concentration within the linear range of the method.

  • Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The peak area of fumagillin is used for quantification against a standard curve.

Forced Degradation Study Protocol: To validate the stability-indicating nature of the HPLC method, perform forced degradation studies:

  • Acid Hydrolysis: Treat the fumagillin solution with an acid (e.g., 1 M HCl) at an elevated temperature.

  • Base Hydrolysis: Treat the fumagillin solution with a base (e.g., 1 M NaOH) at room temperature or slightly elevated temperature.

  • Oxidation: Treat the fumagillin solution with an oxidizing agent (e.g., hydrogen peroxide).

  • Thermal Degradation: Expose the solid fumagillin or a solution to high temperatures.

  • Photodegradation: Expose the fumagillin solution to UV light (e.g., 366 nm).[4]

Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent fumagillin peak.

Visualizations

Fumagillin_Degradation_Pathways Fumagillin Fumagillin Fumagillol Fumagillol Fumagillin->Fumagillol Hydrolysis (e.g., basic conditions) Neofumagillin Neofumagillin Fumagillin->Neofumagillin Photodegradation (Light/UV exposure) Dihydroxyfumagillin Dihydroxyfumagillin Fumagillin->Dihydroxyfumagillin Thermal Degradation (Heat)

Caption: Major degradation pathways of fumagillin.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep Prepare Fumagillin Solution Stress Apply Stress Conditions (Temp, Light, pH) Prep->Stress HPLC Inject Sample into HPLC Stress->HPLC Detect UV Detection HPLC->Detect Quantify Quantify Fumagillin Peak Detect->Quantify Identify Identify Degradation Peaks Detect->Identify

References

Technical Support Center: Overcoming Fumagillin Toxicity in In Vitro Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the challenges associated with fumagillin toxicity in in vitro cell cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of fumagillin in cell culture experiments.

1. What is the primary mechanism of action of fumagillin?

Fumagillin's primary mechanism of action is the irreversible inhibition of methionine aminopeptidase 2 (MetAP2), a metalloprotease essential for the post-translational processing of newly synthesized proteins.[1][2][3][4] Fumagillin forms a covalent bond with a specific histidine residue in the active site of MetAP2, leading to its permanent inactivation.[1] This inhibition disrupts protein processing and affects downstream cellular pathways involved in cell proliferation and angiogenesis.[1]

2. What are the common signs of fumagillin toxicity in cell cultures?

Common signs of fumagillin toxicity in in vitro cell cultures include:

  • Reduced cell viability and proliferation.[5][6][7][8]

  • Decreased electron transport chain activity.[5][8]

  • Inhibition of cell migration.[5][8]

  • Cell rounding and detachment from the culture surface.[9]

  • Induction of apoptosis and cell cycle arrest, typically in the G0/G1 phase.[10][11][12]

3. How should I prepare and store my fumagillin stock solution?

Fumagillin has poor water solubility and should be dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol.[1] For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.

Storage Recommendations:

  • Store the solid compound at -20°C, protected from light.[1]

  • For stock solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, under nitrogen if possible, to prevent degradation.[1][2]

  • Avoid repeated freeze-thaw cycles.[1]

4. Is fumagillin stable in cell culture medium?

Fumagillin is susceptible to degradation, particularly when exposed to light and elevated temperatures.[2][3] It can undergo photolytic degradation, leading to a loss of activity.[2] Therefore, it is crucial to protect fumagillin-containing media from light as much as possible. When conducting experiments, consider that the effective concentration of fumagillin may decrease over time due to degradation.[5]

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during in vitro experiments with fumagillin.

Problem Possible Cause(s) Suggested Solution(s)
High levels of unexpected cell death, even at low concentrations. - Cell line hypersensitivity: Some cell lines are inherently more sensitive to fumagillin. - Incorrect stock concentration: Errors in weighing or dissolving fumagillin. - Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to cells.- Perform a dose-response experiment: Determine the IC50 for your specific cell line. - Verify stock solution concentration. - Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5% for DMSO). - Consider using a less toxic analog like TNP-470 for comparative studies if appropriate.
Inconsistent or not reproducible results between experiments. - Fumagillin degradation: Exposure of stock solutions or media to light and/or elevated temperatures. - Lot-to-lot variability of fumagillin. - Variations in cell passage number or confluency. - Inconsistent incubation times. - Protect all fumagillin solutions and treated cultures from light. [2][3] - Prepare fresh dilutions from a stable stock for each experiment. - Test each new lot of fumagillin to ensure consistency. - Use cells within a consistent passage number range and seed at a consistent density. - Adhere strictly to consistent incubation times.
Cells detach from the culture plate. - Cytotoxic effects of fumagillin leading to cell rounding and apoptosis. - Suboptimal culture conditions (e.g., incorrect media, serum, or CO2 levels). - Lower the concentration of fumagillin. - Reduce the treatment duration. - Ensure optimal culture conditions for your cell line. - Consider using plates coated with an extracellular matrix protein (e.g., collagen, fibronectin) to improve adherence.
Precipitate forms in the culture medium after adding fumagillin. - Poor solubility of fumagillin at the desired concentration. - Interaction of fumagillin with components in the serum or medium. - Ensure the final solvent concentration is sufficient to keep fumagillin in solution. - Prepare the final dilution of fumagillin in pre-warmed medium and mix thoroughly before adding to cells. - Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.

III. Quantitative Data: Fumagillin and TNP-470 Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of fumagillin and its analog, TNP-470, in various cell lines. These values can serve as a starting point for determining the appropriate concentration range for your experiments.

Table 1: IC50 Values of Fumagillin in Various Cell Lines

Cell LineCell TypeAssayIC50Reference
A549Human Lung CarcinomaMTT AssayConcentrations of 0.5, 1, and 2 µg/mL showed reduced ETC activity[7][8]
RAW 264.7Mouse MacrophageMTT AssayConcentrations of 1 and 2 µg/mL showed significantly lower ETC activity[7][8]
Endothelial CellsHuman Umbilical VeinProliferation AssayLow nanomolar range[5]

Table 2: IC50 Values of TNP-470 in Various Cancer Cell Lines

Cell LineCell TypeIC50 (µM)
HL-60Human Leukemia5-10
ARH77Human Myeloma5-10
U266Human Myeloma>10
CH-1Human Ovarian Carcinoma10-15
A2780Human Ovarian Carcinoma10-15
SKOV3Human Ovarian Carcinoma>40
MDA-MB-231Human Breast Carcinoma15
MCF-7Human Breast Carcinoma25

IV. Experimental Protocols

This section provides detailed methodologies for key experiments to assess and manage fumagillin toxicity.

A. Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Fumagillin stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of fumagillin in complete culture medium.

  • Remove the overnight medium from the cells and replace it with the fumagillin-containing medium. Include vehicle-only controls.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • After incubation, carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

B. Cytotoxicity Assessment using LDH Release Assay

This protocol quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Fumagillin stock solution

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction solution and stop solution)

  • Lysis buffer (provided with the kit for maximum LDH release control)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of fumagillin and include appropriate controls (untreated cells, vehicle control, and maximum LDH release control).

  • Incubate the plate for the desired treatment duration.

  • For the maximum LDH release control, add lysis buffer to the designated wells 45 minutes before the end of the incubation period.

  • Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • Add the LDH reaction solution to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

C. Mitigating Fumagillin Toxicity with Antioxidants

Co-incubation with antioxidants may help reduce fumagillin-induced cytotoxicity.

Procedure:

  • Prepare stock solutions of antioxidants such as N-acetylcysteine (NAC) or Vitamin E (alpha-tocopherol) in an appropriate solvent.

  • During the fumagillin treatment, co-incubate the cells with a non-toxic concentration of the chosen antioxidant.

  • Assess cell viability using the MTT or LDH assay as described above and compare the results to cells treated with fumagillin alone.

V. Signaling Pathways and Visualizations

Fumagillin-induced inhibition of MetAP2 triggers a cascade of downstream events, notably involving the p53 signaling pathway, leading to cell cycle arrest.

A. MetAP2 Inhibition and p53-Mediated Cell Cycle Arrest

Inhibition of MetAP2 by fumagillin can lead to the activation of the tumor suppressor protein p53.[10][11][12] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21. p21, in turn, inhibits the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest in the G0/G1 phase.[10][11]

Fumagillin_Toxicity_Pathway fumagillin Fumagillin metap2 MetAP2 fumagillin->metap2 inhibits p53 p53 metap2->p53 leads to activation p21 p21 p53->p21 upregulates cdk CDK2/Cyclin E p21->cdk inhibits arrest Cell Cycle Arrest p21->arrest rb Rb cdk->rb phosphorylates cell_cycle G1/S Transition cdk->cell_cycle promotes e2f E2F rb->e2f inhibits e2f->cell_cycle promotes

Caption: Fumagillin's inhibition of MetAP2 leads to p53 activation and subsequent cell cycle arrest.

B. Experimental Workflow for Assessing Fumagillin Toxicity

The following workflow outlines a typical experimental design for evaluating the cytotoxic effects of fumagillin.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Seeding fumagillin_prep 2. Fumagillin Dilution treatment 3. Cell Treatment fumagillin_prep->treatment viability_assay 4a. Viability Assay (MTT) treatment->viability_assay cytotoxicity_assay 4b. Cytotoxicity Assay (LDH) treatment->cytotoxicity_assay cell_cycle_analysis 4c. Cell Cycle Analysis treatment->cell_cycle_analysis data_analysis 5. IC50 Determination & Statistical Analysis viability_assay->data_analysis cytotoxicity_assay->data_analysis cell_cycle_analysis->data_analysis

Caption: A standard workflow for evaluating fumagillin toxicity in vitro.

References

Technical Support Center: Optimizing Fumagillin Production from Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of fumagillin from Aspergillus fumigatus. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during fumagillin production, offering potential causes and solutions in a user-friendly question-and-answer format.

Section 1: Fermentation and Culture Issues

Question: My fumagillin yield is consistently low. What are the most critical fermentation parameters I should optimize?

Answer: Low fumagillin yield is a common challenge. The most influential fermentation parameters to investigate are pH, temperature, and aeration (rotation speed).[1][2] The interplay of these factors significantly impacts fungal growth and secondary metabolite production.[1] An initial single-factor optimization approach, followed by a response surface methodology (RSM), can effectively identify the optimal conditions for your specific strain and bioreactor setup.

Question: What is the optimal temperature for fumagillin production?

Answer: The optimal temperature for fumagillin production is typically around 34°C.[1] While A. fumigatus biomass may continue to increase at slightly higher temperatures (e.g., 37°C), fumagillin yield often decreases significantly.[1] Temperatures below this optimum, such as 25°C, generally result in lower yields.[1] It is crucial to maintain a stable temperature throughout the fermentation process.

Question: How does pH affect fumagillin yield?

Answer: The initial pH of the fermentation medium is a critical factor, with a neutral pH of around 7.0 being optimal for fumagillin production.[1] Both acidic and alkaline conditions can negatively impact the activity of enzymes involved in fumagillin biosynthesis.[1] Furthermore, fumagillin itself is an organic acid, and its production can lower the pH of the medium, which in turn can inhibit further synthesis.[1] Under alkaline conditions, fumagillin can undergo hydrolysis, reducing the final yield.[1]

Question: My A. fumigatus culture is growing well (high biomass), but the fumagillin yield is poor. What could be the issue?

Answer: High biomass with low product yield can be attributed to several factors:

  • Sub-optimal Fermentation Conditions: While the conditions may favor vegetative growth, they might not be conducive to secondary metabolite production. Re-evaluate and optimize parameters like temperature, pH, and aeration.

  • Nutrient Limitation: The composition of your fermentation medium is crucial. Ensure that the carbon and nitrogen sources are optimal for fumagillin biosynthesis, not just for biomass accumulation.

  • Strain Degeneration: After repeated subculturing, fungal strains can lose their ability to produce secondary metabolites.[3][4][5] This can manifest as morphological changes in the colonies.[3][6]

  • Inoculum Quality: The age and concentration of the spore suspension used for inoculation can impact the production phase.[1] An insufficient inoculum can prolong the growth phase and delay entry into the production phase.[1]

Question: I've noticed a change in the morphology of my A. fumigatus colonies (e.g., color, texture). Could this be related to my low fumagillin yield?

Answer: Yes, morphological changes in A. fumigatus colonies can be an indicator of strain degeneration, which is often linked to a decrease in secondary metabolite production.[3][4][6] For instance, a change from the typical dark green, powdery colonies to smoother, lighter-colored ones might correlate with reduced fumagillin yields.[6] It is advisable to go back to a cryopreserved stock of the original high-yielding strain.

Question: How can I prevent strain degeneration?

Answer: To prevent strain degeneration, it is crucial to follow proper strain maintenance protocols:

  • Cryopreservation: Store your high-yielding strain as a spore suspension in glycerol at -80°C for long-term stability.

  • Limited Subculturing: Avoid repeated subculturing from plate to plate. For each fermentation, start a fresh culture from a frozen stock.

  • Regular Quality Control: Periodically check the morphology and productivity of your working cultures to ensure they are consistent with the original strain.

Section 2: Downstream Processing - Extraction and Purification

Question: I'm having trouble efficiently extracting fumagillin from the fermentation broth. What is the best solvent to use?

Answer: Dichloromethane and ethyl acetate are effective solvents for extracting fumagillin from the fermentation broth.[1] A 2:1 volume ratio of dichloromethane to fermentation broth has been shown to be an optimal extraction ratio.[7] It is important to perform a preliminary screening of different solvents to determine the most efficient one for your specific fermentation medium and conditions.[1]

Question: My extracted fumagillin is impure. What are the recommended purification methods?

Answer: High-performance preparative liquid chromatography (HPLC) is a highly effective method for obtaining high-purity fumagillin.[1] A yield of 77.29% with a purity greater than 99% has been achieved using this technique.[1] For smaller-scale purification, recrystallization can be used, but it may not be suitable for larger quantities due to the heat sensitivity of fumagillin.[8]

Data Presentation

Table 1: Effect of Single Fermentation Parameters on Fumagillin Yield

ParameterConditionFumagillin Yield (mg/L)Biomass (g/L)Reference
Temperature 25°CLowerLower[1]
34°C333.1 (Peak)7.96 (Peak)[1]
37°CSignificantly DecreasedSlightly Increased[1]
Initial pH 4Lower~8[1]
6High~8[1]
7297.77 (Peak)~8[1]
8Decreased-[1]
Inoculum (%) 0.1% - 1%Significantly Increased-[1]
>1%Stabilized-[1]
Rotation Speed 130-220 r/minConsistently Increased-[1]
220 r/min333.1 (Peak)7.96 (Peak)[1]

Table 2: Optimized Fermentation Medium Composition

ComponentConcentration (g/L)Reference
Glycerol33[1]
Yeast Extract3.1[1]
Corn Flour1.7[1]
MgSO₄·7H₂O0.5[1]
K₂HPO₄1.5[1]
KCl0.5[1]
NaCl0.5[1]
FeSO₄·7H₂O0.13[1]

Experimental Protocols

Protocol 1: Preparation of Aspergillus fumigatus Spore Suspension
  • Culture A. fumigatus on Potato Dextrose Agar (PDA) plates and incubate at 28°C for 5-7 days in the dark until sporulation is abundant.

  • Harvest the conidia by adding sterile 0.1% Tween 80 in phosphate-buffered saline (PBST) to the plate.

  • Gently scrape the surface of the agar with a sterile loop to dislodge the spores.

  • Transfer the spore suspension to a sterile tube.

  • Determine the spore concentration using a hemacytometer.

  • Adjust the concentration of the spore suspension with sterile PBST to the desired inoculum density.

Protocol 2: Fermentation of Aspergillus fumigatus for Fumagillin Production
  • Prepare the fermentation medium (see Table 2 for composition) and adjust the initial pH to 7.2 ± 0.1.

  • Dispense the medium into shake flasks (e.g., 50 mL in a 250 mL flask).

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • After cooling, inoculate the medium with the prepared spore suspension to a final concentration of 1% (v/v).

  • Incubate the flasks in a shaker incubator at 34°C with a rotation speed of 220 r/min for 168 hours in a dark environment.

Protocol 3: Extraction of Fumagillin from Fermentation Broth
  • After fermentation, separate the mycelial biomass from the fermentation broth by filtration.

  • To the clarified fermentation broth, add dichloromethane in a 2:1 volume ratio (dichloromethane:broth).

  • Stir the mixture at 180 r/min for 2 hours at room temperature.

  • Allow the phases to separate in a separatory funnel.

  • Collect the organic (lower) phase containing the fumagillin.

  • Concentrate the organic phase using a rotary evaporator under vacuum.

  • Redissolve the dried extract in methanol for further analysis or purification.

Protocol 4: Quantification of Fumagillin by HPLC
  • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of ammonium formate 20mM in water and acetonitrile (61/39, v/v).

  • Column: Use a C18 column (e.g., 150 mm x 4.60 mm i.d., 5 µm).

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Temperature: Maintain the column temperature at 35°C.

  • Detection: Use a Diode Array Detector (DAD) or a UV detector set at 335 nm or 350 nm.

  • Injection Volume: Inject a known volume of the redissolved extract.

  • Quantification: Calculate the concentration of fumagillin by comparing the peak area to a standard curve prepared with known concentrations of a fumagillin standard.

Visualizations

Fumagillin_Biosynthesis_Pathway FPP Farnesyl pyrophosphate (FPP) Bergamotene β-trans-Bergamotene FPP->Bergamotene Fma-TC Hydroxy_Bergamotene 5R-hydroxyl- β-trans-bergamotene Bergamotene->Hydroxy_Bergamotene Fma-P450 (Hydroxylation) Keto_Cordycol 5-keto-cordycol Hydroxy_Bergamotene->Keto_Cordycol Fma-P450 (Oxidation & Ring Cleavage) Keto_Demethoxyfumagillol 5-keto-demethoxyfumagillol Keto_Cordycol->Keto_Demethoxyfumagillol Fma-P450 (Epoxidation) Keto_Fumagillol 5-keto-fumagillol Keto_Demethoxyfumagillol->Keto_Fumagillol Fma-Dioxygenase (Hydroxylation) Demethoxyfumagillol Demethoxyfumagillol Keto_Fumagillol->Demethoxyfumagillol Fma-KR (Reduction) Fumagillol Fumagillol Demethoxyfumagillol->Fumagillol Fma-MT (Methylation) Prefumagillin Prefumagillin Fumagillol->Prefumagillin Fma-AT Fumagillin Fumagillin Prefumagillin->Fumagillin Fma-MO (Oxidative Cleavage) Polyketide_precursor Dodecapentaenoate precursor Polyketide_precursor->Prefumagillin Fma-PKS

Caption: Fumagillin biosynthetic pathway in Aspergillus fumigatus.

Experimental_Workflow cluster_0 Strain Preparation cluster_1 Fermentation cluster_2 Downstream Processing cluster_3 Analysis Strain_Activation Activate A. fumigatus from cryostock Spore_Suspension Prepare spore suspension Strain_Activation->Spore_Suspension Inoculation Inoculate medium Spore_Suspension->Inoculation Media_Prep Prepare & sterilize fermentation medium Media_Prep->Inoculation Incubation Incubate under optimized conditions Inoculation->Incubation Extraction Extract fumagillin from broth Incubation->Extraction Purification Purify crude extract (HPLC) Extraction->Purification Quantification Quantify fumagillin (HPLC) Purification->Quantification

References

degradation of fumagillin under UV light and extreme pH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information on the degradation of fumagillin under UV light and extreme pH conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and experimental design.

Frequently Asked Questions (FAQs)

Q1: How stable is fumagillin when exposed to UV light?

A1: Fumagillin is highly sensitive to UV light. In solution, its half-life can be as short as a few minutes to a few days depending on the light intensity and solvent. One study estimated the half-life of fumagillin in honey exposed to light at 21°C to be approximately 3 days, with complete decomposition observed after 30 days under the same conditions.[1] It is crucial to protect fumagillin solutions from light by using amber vials or covering containers with aluminum foil.

Q2: What are the primary degradation products of fumagillin under UV exposure?

A2: The major photodegradation product of fumagillin is neofumagillin.[2] This is primarily due to the isomerization of the tetraenedioic acid chromophore in the fumagillin molecule.[3]

Q3: What is the stability of fumagillin at extreme pH values?

A3: Fumagillin is susceptible to degradation in both strongly acidic and strongly basic conditions.[3] Under acidic conditions (e.g., 1 M HCl), hydrolysis of the epoxide and ester functional groups can occur. In strongly basic conditions (e.g., 1 M NaOH), the ester bond is readily hydrolyzed.

Q4: What are the main degradation products of fumagillin under acidic and basic conditions?

A4: Under hydrolytic conditions, the primary degradation products include fumagillol and dihydroxyfumagillin. Fumagillol is formed via the hydrolysis of the ester bond, while dihydroxyfumagillin results from the hydrolysis of the unstable epoxide ring on the cyclohexane.

Q5: How should I store my fumagillin samples to minimize degradation?

A5: To ensure the stability of fumagillin, it is recommended to store it at low temperatures, protected from light. For long-term storage, temperatures below -60°C are advisable.[4] For working solutions, storage at 4°C in the dark can maintain stability for a limited period.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results in bioassays Fumagillin degradation due to light exposure during experiments.Protect all fumagillin-containing solutions from light at all times using amber vials or foil wrapping. Prepare fresh solutions before each experiment.
Loss of fumagillin potency in stored solutions Improper storage conditions (temperature too high, exposure to light).Store stock solutions at or below -60°C in the dark. For daily use, prepare fresh dilutions and store them at 4°C in the dark for no longer than necessary.
Appearance of extra peaks in HPLC/LC-MS analysis Degradation of fumagillin into various products.Ensure proper sample handling and storage. If degradation is unavoidable, identify the degradation peaks by comparing with forced degradation samples (see experimental protocols).
Low recovery of fumagillin during sample extraction Degradation during the extraction process due to pH or solvent effects.Optimize the extraction method by using neutral pH buffers and minimizing the exposure time to harsh solvents.

Quantitative Data on Fumagillin Degradation

Table 1: Photodegradation of Fumagillin

Condition Solvent/Matrix Half-life (t½) Observations Reference
Sunlight Exposure50% EthanolSeconds to minutesRapid degradation
Light Exposure (21°C)Honey~3 daysComplete decomposition after 30 days[1]
Darkness (21°C)Honey~246 daysSignificantly more stable than in light[1]

Table 2: Degradation of Fumagillin under Different pH Conditions (Qualitative)

Condition Observation Reference
Strong Acid (1 M HCl)Degradation occurs[3]
Strong Base (1 M NaOH)Degradation occurs[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of Fumagillin

This protocol outlines the general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of fumagillin in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the fumagillin stock solution with 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the fumagillin stock solution with 1 mL of 1 M NaOH.

    • Incubate the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for analysis.

  • Photodegradation:

    • Expose a solution of fumagillin (in a quartz cuvette or a clear vial) to a UV lamp (e.g., 254 nm or 366 nm) or a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • Withdraw aliquots at various time intervals for analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC or LC-MS/MS method (see Protocol 2 and 3).

Protocol 2: Stability-Indicating HPLC-UV Method

This method is suitable for separating fumagillin from its degradation products.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase: A mixture of ammonium formate 20mM in water and acetonitrile (61:39, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 35°C.[5]

  • Detection Wavelength: 350 nm.[6]

  • Injection Volume: 20 µL.

Protocol 3: LC-MS/MS Method for Fumagillin and its Degradation Products

This method provides higher sensitivity and specificity for the identification and quantification of fumagillin and its degradation products.

  • Column: C8, 100 mm x 2.0 mm, 5 µm particle size.[7]

  • Mobile Phase A: 2 mM ammonium formate with 0.01% formic acid in water.[7]

  • Mobile Phase B: Methanol.[7]

  • Gradient: A suitable gradient program to separate the parent drug from its degradation products.

  • Flow Rate: 0.2 mL/min.[7]

  • Column Temperature: 40°C.[7]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for fumagillin and its expected degradation products.

Visualizations

Fumagillin_Degradation_Pathway Fumagillin Fumagillin Neofumagillin Neofumagillin Fumagillin->Neofumagillin UV Light (Isomerization) Fumagillol Fumagillol Fumagillin->Fumagillol Hydrolysis (Acid/Base) (Ester Cleavage) Dihydroxyfumagillin Dihydroxyfumagillin Fumagillin->Dihydroxyfumagillin Hydrolysis (Acid) (Epoxide Opening)

Caption: Proposed degradation pathways of fumagillin.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV Acid->HPLC LCMS LC-MS/MS Acid->LCMS Base Base Hydrolysis Base->HPLC Base->LCMS UV UV Exposure UV->HPLC UV->LCMS Data_Analysis Data Analysis & Stability Assessment HPLC->Data_Analysis Quantification LCMS->Data_Analysis Identification & Quantification Fumagillin_Sample Fumagillin Sample Fumagillin_Sample->Acid Fumagillin_Sample->Base Fumagillin_Sample->UV

Caption: Workflow for fumagillin stability testing.

Troubleshooting_Logic Start Inconsistent Results? Check_Light Samples Protected from Light? Start->Check_Light Check_Temp Proper Storage Temperature? Check_Light->Check_Temp Yes Solution_Good Re-run Experiment with Fresh, Protected Samples Check_Light->Solution_Good No Check_Freshness Solutions Freshly Prepared? Check_Temp->Check_Freshness Yes Check_Temp->Solution_Good No Check_Freshness->Solution_Good No Investigate_Other Investigate Other Experimental Variables Check_Freshness->Investigate_Other Yes

References

Technical Support Center: Optimizing Fumagillin Dosage for Nosema ceranae Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fumagillin to treat Nosema ceranae infections in honey bees (Apis mellifera).

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of fumagillin for treating Nosema ceranae?

A1: The recommended dosage of fumagillin can vary depending on the season and the treatment strategy. Historically, treatments were developed for Nosema apis, and recent research suggests that the protocol for N. ceranae may need to be modified.[1]

  • Fall Treatment: A common recommendation is to apply medicated syrup (1:1 or 2:1 sugar to water) at a rate of 190mg of fumagillin activity per colony. This can be achieved by dissolving 454g of Fumagilin-B in 100 US gallons of syrup and feeding each colony 2 US gallons.[1] Some studies have shown that fall doses of 400 or 600 mg per colony provide better control of spring infections than the more typical 200 mg dose.[2]

  • Spring Treatment: For N. apis, a spring dose of 95mg of fumagillin activity per colony is often recommended.[1] However, for N. ceranae, a modified approach of 30mg of fumagillin activity per colony, administered four times at one-week intervals, has been suggested.[1] One study reported that a spring dose of 100 mg per colony reduced spring spore counts by approximately half.[2]

Q2: How does fumagillin work against Nosema ceranae?

A2: Fumagillin is an antibiotic produced by the fungus Aspergillus fumigatus.[2] It targets and inhibits the methionine aminopeptidase type 2 (MetAP-2) enzyme in eukaryotic cells.[3][4] This enzyme is crucial for protein modifications necessary for normal cell function.[3][4] By inhibiting MetAP-2, fumagillin suppresses the reproduction of microsporidia like Nosema ceranae.[3][5] It is important to note that fumagillin does not kill the spores but attacks the actively multiplying parasites in the bee's digestive tract.[1][6]

Q3: Is fumagillin effective against Nosema ceranae?

A3: Fumagillin can be effective in reducing Nosema ceranae spore counts.[7] However, its efficacy can be complex. Some studies have shown that while fumagillin suppresses the reproduction of the microsporidia, disease prevalence and hive performance in treated apiaries were similar to untreated ones six months after treatment.[3][8] There is also evidence suggesting that low concentrations of fumagillin can lead to a hyperproliferation of N. ceranae spores.[3][8]

Q4: Are there any known side effects of fumagillin on honey bees?

A4: Yes, fumagillin can have negative effects on honey bees. Studies have shown that it can shorten the lifespan of queens and workers.[3][8] It can also alter structural and metabolic proteins in the midgut of honey bees at concentrations that no longer suppress Nosema reproduction.[4] Some research has indicated potential toxic side effects such as reduced brood rearing and a decrease in sperm quality.[9]

Q5: What are the stability considerations for fumagillin in sugar syrup?

A5: Fumagillin is very stable in sugar solution.[1] However, its degradation is influenced by temperature and light. The degradation rate in syrup increases with temperature, with significant losses observed at 40°C.[10] Exposure to sunlight and fluorescent light can also cause fumagillin to degrade.[10] It is recommended not to prepare medicated syrup more than 24 hours in advance of feeding and not to incorporate it into hot syrup.[1]

Troubleshooting Guide

Issue 1: Nosema ceranae spore counts increase after fumagillin treatment.

  • Possible Cause: Sub-lethal concentrations of fumagillin. As fumagillin degrades or is diluted in the hive, it can reach concentrations that no longer suppress N. ceranae but instead lead to a significant increase in spore production, a phenomenon known as hyperproliferation.[3][8] This effect is particularly strong at fumagillin concentrations between 0.001 and 0.0002 times the recommended concentration.[3][8]

  • Solution: Ensure that the initial dosage is adequate and consider the timing and frequency of application to maintain an effective concentration. For spring treatments against N. ceranae, a divided dose administered weekly may be more effective.[1]

Issue 2: Inconsistent results in fumagillin efficacy between lab and field studies.

  • Possible Cause: Low consumption of medicated syrup by colonies in the field can strongly influence the results.[11] Heavily infected colonies may be poor foragers and consume less of the medicated syrup.[1] Environmental conditions can also play a role in treatment efficacy.[12]

  • Solution: Monitor the consumption of medicated syrup to ensure colonies are receiving the intended dose. Consider different feeding methods for heavily infected or weakened colonies. When designing experiments, account for environmental variables that might impact treatment uptake and efficacy.

Issue 3: High honey bee mortality observed during fumagillin treatment.

  • Possible Cause: Fumagillin can be toxic to honey bees, especially at higher concentrations or with prolonged exposure.[3][5][8] It can shorten the lifespan of worker bees.[3][8]

  • Solution: Adhere strictly to the recommended dosages and treatment durations. Monitor bee mortality rates in treated groups compared to control groups. If excessive mortality is observed, re-evaluate the concentration and application method.

Issue 4: Fumagillin treatment does not lead to improved colony strength or survival.

  • Possible Cause: While fumagillin may reduce spore counts, this does not always correlate with improved colony health.[13] The timing of treatment may not be optimal, or the damage from the Nosema infection may have already been too severe. Furthermore, fumagillin does not prevent reinfection from spores remaining in the colony.[2]

  • Solution: Combine fumagillin treatment with integrated pest management strategies, such as good colony nutrition and sanitation, to support overall colony health. Consider the timing of treatments to coincide with periods of high risk for Nosema proliferation.

Data Presentation

Table 1: Effect of Different Fumagillin Concentrations on Nosema ceranae Spore Production in the Midgut

Fumagillin Concentration (relative to recommended)N. ceranae Spore Production relative to Untreated ControlStatistical SignificanceReference
1.0xSuppressed below detection limit-[3][8]
0.04xSignificantly fewer sporesP < 0.001[3][8]
0.02xTrended lower (not significant)P = 0.086[3][8]
< 0.01x to > 0.0000033xSignificantly higher numbers of mature sporesP < 0.05[3][8]
0.001x to 0.0002xStrongest hyperproliferation-[3][8]
0.00001xSignificantly higher than positive controlsP < 0.01[3][8]
0.0000033xInsignificant enhancement of spore productionP = 0.182[3][8]

Table 2: Recommended Fumagillin Dosages for Nosema Treatment

Treatment SeasonTarget Nosema SpeciesRecommended Dosage per ColonyApplication MethodReference
FallNosema apis190mg fumagillin activityIn 1-2 gallons of 1:1 or 2:1 sugar syrup[1]
FallNosema spp.400mg or 600mgIn sugar syrup[2]
SpringNosema apis95mg fumagillin activityIn 1 gallon of 1:1 or 2:1 sugar syrup[1]
SpringNosema ceranae30mg fumagillin activity (x4)In 1 pint of 1:1 or 2:1 sugar syrup, 4 times at 1-week intervals[1]
SpringNosema spp.100mgIn sugar syrup[2]

Experimental Protocols

Protocol 1: Cage Bioassay for Fumagillin Efficacy Against Nosema ceranae

This protocol is a generalized summary based on methodologies described in the literature.[3][8]

  • Honey Bee Collection: Collect newly emerged worker bees from a healthy, Nosema-free colony.

  • Inoculation:

    • Prepare a suspension of N. ceranae spores in 50% sucrose solution.

    • Individually inoculate bees by feeding them a known quantity of the spore suspension (e.g., 100,000 spores per bee).

    • A control group should be fed only the sucrose solution.

  • Treatment Administration:

    • Prepare different concentrations of fumagillin in 50% sucrose solution. A positive control group receives only sucrose solution after inoculation.

    • Provide the medicated syrup ad libitum to the respective treatment groups in cages.

  • Incubation: Maintain the caged bees in an incubator at a controlled temperature (e.g., 33-35°C) and humidity.

  • Spore Quantification:

    • At predetermined time points (e.g., 10, 14, 18 days post-inoculation), sample a subset of bees from each cage.

    • Excise the midgut and/or hindgut from each bee.

    • Homogenize the tissues in a known volume of water.

    • Count the number of spores using a hemocytometer under a microscope.[14]

  • Data Analysis: Calculate the average spore count per bee for each treatment group and compare it to the control group using appropriate statistical tests.

Visualizations

Experimental_Workflow_Fumagillin_Efficacy cluster_treatments A 1. Collect Newly Emerged Bees (Nosema-free colony) B 2. Inoculation with N. ceranae Spores (or sucrose solution for control) A->B C 3. Random Assignment to Treatment Groups B->C D1 Control Group (Sucrose only) C->D1 D2 Fumagillin Group 1 (Concentration X) D3 Fumagillin Group 2 (Concentration Y) E 4. Incubation (Controlled temperature and humidity) D1->E D2->E D3->E F 5. Sample Bees at Time Points E->F G 6. Dissect Midgut/Hindgut F->G H 7. Homogenize Tissue G->H I 8. Spore Quantification (Hemocytometer) H->I J 9. Data Analysis (Compare spore counts) I->J Fumagillin_Signaling_Pathway Fumagillin Fumagillin MetAP2 Methionine Aminopeptidase 2 (MetAP-2) (in Nosema ceranae) Fumagillin->MetAP2 inhibits Protein_Mod Protein Modification MetAP2->Protein_Mod enables Cell_Func Normal Cell Function Protein_Mod->Cell_Func required for Reproduction Nosema Reproduction Cell_Func->Reproduction essential for Spore_Prod Spore Production Reproduction->Spore_Prod leads to

References

Technical Support Center: Refining Solid-Phase Extraction of Fumagillin for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of fumagillin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common solid-phase extraction (SPE) sorbents used for fumagillin analysis?

A1: The most commonly employed SPE sorbents for fumagillin extraction are polymeric reversed-phase, C18, and mixed-mode weak anion-exchange (WAX) cartridges. The choice of sorbent often depends on the sample matrix. For instance, polymeric cartridges are effective for isolating fumagillin from diluted honey[1][2], while mixed-mode anion exchange has been successfully used for cell culture media[3]. A QuEChERS-based method followed by purification on an Oasis mixed-mode weak anion-exchange cartridge has also demonstrated high recovery rates in honey samples[4].

Q2: I am experiencing low recovery of fumagillin. What are the potential causes and solutions?

A2: Low recovery of fumagillin during SPE can stem from several factors. Firstly, fumagillin is susceptible to photodegradation, so it is crucial to protect samples from light during all stages of the extraction process. Secondly, the pH of your sample and solvents can influence the retention and elution of fumagillin, especially when using ion-exchange sorbents. Ensure the pH is optimized for your specific sorbent. Finally, the choice of elution solvent and its volume are critical. If the solvent is too weak or the volume is insufficient, fumagillin may not be completely eluted from the sorbent. Consider increasing the strength or volume of your elution solvent.

Q3: How can I minimize matrix effects when analyzing fumagillin in complex samples like honey?

A3: Matrix effects can significantly impact the accuracy of fumagillin quantification. To mitigate these effects, a robust sample cleanup is essential. The use of mixed-mode SPE, such as a weak anion-exchange cartridge, can effectively remove potential interferences from the sample matrix[3]. Additionally, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach prior to SPE cleanup has been shown to be effective for honey samples[4]. Employing a stable isotope-labeled internal standard in your analytical method can also help to compensate for matrix effects.

Q4: What are the optimal storage conditions for fumagillin standards and samples?

A4: Due to its sensitivity to light, all fumagillin standards and samples should be stored in amber vials or otherwise protected from light. While fumagillin is relatively stable at elevated temperatures in honey for short periods, prolonged exposure to high temperatures should be avoided. For long-term storage, it is advisable to keep standards and samples at low temperatures, such as in a refrigerator or freezer, in the dark.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Fumagillin Recovery Photodegradation of the analyte.Protect samples and extracts from light at all stages by using amber vials or covering glassware with aluminum foil.
Incomplete elution from the SPE cartridge.Increase the volume of the elution solvent or use a stronger solvent. Ensure the elution solvent is appropriate for the chosen sorbent.
Incorrect pH of sample or solvents.Optimize the pH of the sample and solvents to ensure proper retention on and elution from the SPE sorbent, particularly for ion-exchange mechanisms.
Sample overload on the SPE cartridge.Use a larger SPE cartridge or dilute the sample before loading.
Poor Reproducibility Inconsistent SPE cartridge packing or conditioning.Ensure cartridges are from a reliable source and are properly conditioned and equilibrated before sample loading.
Variable flow rates during sample loading or elution.Use a vacuum manifold or automated SPE system to maintain consistent flow rates.
Incomplete removal of interfering matrix components.Optimize the wash step with a solvent that removes interferences without eluting fumagillin. Consider a more selective sorbent.
Presence of Interferences in the Final Extract Inadequate cleanup during the wash step.Increase the volume or strength of the wash solvent. Ensure the wash solvent is compatible with your sorbent and analyte.
Co-elution of matrix components with fumagillin.Employ a more selective SPE sorbent, such as a mixed-mode cartridge, or add a secondary cleanup step.
Contamination from labware or solvents.Use high-purity solvents and thoroughly clean all glassware and equipment.

Quantitative Data Summary

The following tables summarize reported recovery rates for fumagillin using different SPE methods and matrices.

Table 1: Fumagillin Recovery from Honey Samples

SPE SorbentPre-treatmentElution SolventAverage Recovery (%)Reference
Polymeric CartridgeDilutionAcetonitrile88 - 96[1]
Oasis Mixed-Mode Weak Anion-ExchangeQuEChERSAcetonitrile with 0.1% Formic Acid88.1 - 99.4[4]
Reversed-Phase PolymericIsolation and ConcentrationNot Specified99.3[5]

Table 2: Fumagillin Recovery from Cell Culture Media

SPE SorbentPre-treatmentElution SolventAverage Recovery (%)Reference
Mixed-Mode Anion ExchangeNone specifiedNot Specified83 ± 7[3]

Experimental Protocols

Protocol 1: SPE of Fumagillin from Honey using a Polymeric Cartridge

1. Sample Preparation:

  • Weigh 5 g of honey into a 50 mL centrifuge tube.

  • Add 20 mL of ultrapure water and vortex until the honey is completely dissolved.

2. SPE Cartridge Conditioning:

  • Condition a polymeric SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of ultrapure water through the cartridge. Do not allow the cartridge to dry out.

3. Sample Loading:

  • Load the entire diluted honey sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

4. Washing:

  • Wash the cartridge with 5 mL of ultrapure water to remove sugars and other polar interferences.

5. Elution:

  • Elute the fumagillin from the cartridge with 10 mL of acetonitrile into a clean collection tube.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS and SPE Cleanup of Fumagillin from Honey

1. Sample Extraction (QuEChERS):

  • Weigh 5 g of honey into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex to dissolve.

  • Add 10 mL of acetonitrile containing 0.1% formic acid.

  • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

2. SPE Cleanup:

  • Condition an Oasis mixed-mode weak anion-exchange cartridge with 3 mL of methanol followed by 3 mL of acetonitrile.

  • Load 6 mL of the supernatant from the QuEChERS extract onto the conditioned SPE cartridge.

  • Collect the eluate.

3. Evaporation and Reconstitution:

  • Evaporate 4 mL of the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

SPE_Workflow General Solid-Phase Extraction Workflow for Fumagillin cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample (e.g., Honey, Cell Culture) Pretreatment Pre-treatment (e.g., Dilution, QuEChERS) Sample->Pretreatment Conditioning 1. Conditioning (e.g., Methanol, Water) Pretreatment->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Remove Interferences) Loading->Washing Elution 4. Elution (e.g., Acetonitrile) Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Caption: General workflow for fumagillin solid-phase extraction.

Troubleshooting_Low_Recovery Troubleshooting Low Fumagillin Recovery Start Low Recovery Detected Check_Elution Is Elution Complete? Start->Check_Elution Check_Wash Analyte in Wash Fraction? Check_Elution->Check_Wash No Increase_Elution Increase Elution Solvent Strength/Volume Check_Elution->Increase_Elution Yes Check_Loading Analyte in Flow-through? Check_Wash->Check_Loading No Weaker_Wash Use Weaker Wash Solvent Check_Wash->Weaker_Wash Yes Check_Degradation Possibility of Degradation? Check_Loading->Check_Degradation No Optimize_Loading Optimize Loading Conditions (pH, Solvent, Flow Rate) Check_Loading->Optimize_Loading Yes Protect_From_Light Protect Sample From Light Check_Degradation->Protect_From_Light Yes Resolved Problem Resolved Check_Degradation->Resolved No Increase_Elution->Resolved Weaker_Wash->Resolved Optimize_Loading->Resolved Protect_From_Light->Resolved

Caption: Decision tree for troubleshooting low fumagillin recovery.

References

minimizing off-target effects of fumagillin in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of fumagillin and its analogs in cellular assays. This resource provides detailed guidance to help researchers minimize off-target effects and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of fumagillin?

Fumagillin and its synthetic analog TNP-470 exert their primary effect by irreversibly inhibiting Methionine Aminopeptidase-2 (MetAP-2), a metalloprotease involved in post-translational modification of proteins.[1][2][3] This inhibition is highly specific, as fumagillin does not significantly inhibit the closely related MetAP-1.[1][4] The covalent binding occurs between the spiroepoxide group of fumagillin and a specific histidine residue (His-231) in the active site of MetAP-2, leading to permanent inactivation of the enzyme.[2][4] Inhibition of MetAP-2 disrupts the removal of the initiator methionine from nascent proteins, which is a crucial step for the proper function of many proteins involved in cellular processes.[2]

Q2: What are the intended on-target effects of MetAP-2 inhibition by fumagillin?

The primary on-target effect of MetAP-2 inhibition is cytostasis, characterized by an arrest of the cell cycle in the late G1 phase.[5][6] This is particularly potent in endothelial cells, leading to the anti-angiogenic effects for which fumagillin is well-known.[2][4][7] The cell cycle arrest is mediated through the p53 pathway, leading to an accumulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[8] This, in turn, prevents the hyperphosphorylation of the retinoblastoma protein (pRB) and inhibits cyclin E-dependent kinase activity, halting progression into the S phase.[6][8]

Q3: What are the known off-target effects of fumagillin?

While highly specific for MetAP-2 over MetAP-1, fumagillin can induce several off-target effects, particularly at higher concentrations. These include:

  • General Cytotoxicity: At concentrations above those needed for MetAP-2 inhibition, fumagillin can cause cytotoxicity and cell death.[3][9] This may be linked to an increase in reactive oxygen species (ROS).[3]

  • Reduced Cellular Activity: Fumagillin has been shown to decrease the metabolic activity of cells, measured by the reduction of MTT, which indicates a lower electron transport chain activity.[9][10]

  • Genotoxicity: One study reported that fumagillin has genotoxic effects, inducing chromosome aberrations and micronuclei in mouse bone marrow cells in vivo.[11]

  • Neurotoxicity: The fumagillin analog TNP-470 has been associated with dose-limiting neurotoxic side effects in clinical trials, including fatigue, vertigo, and ataxia.[12]

Q4: How can I distinguish between on-target (anti-proliferative) and off-target (cytotoxic) effects in my experiments?

Distinguishing these effects is crucial for accurate data interpretation. Key strategies include:

  • Dose-Response Analysis: Perform a wide-range dose-response curve. On-target anti-proliferative effects should occur at much lower concentrations (pM to low nM range for sensitive endothelial cells) than general cytotoxicity.[8]

  • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. On-target effects should result in a G1 arrest, whereas off-target cytotoxicity might lead to an increase in the sub-G1 population (indicative of apoptosis) or other cell cycle perturbations.[5][8]

  • Molecular Markers: Assess markers of the on-target pathway. Check for p53 activation, increased p21 expression, and hypo-phosphorylated pRB.[8]

  • Control Cell Lines: Use cell lines that are known to be insensitive to the anti-proliferative effects of fumagillin as negative controls.[13] The on-target effects are cell-type specific, often depending on the cell's reliance on MetAP-2.[1]

Troubleshooting Guide

Problem / ObservationPossible CauseRecommended Solution
High levels of cell death, even at low fumagillin concentrations. 1. Off-target cytotoxicity: The cell line may be particularly sensitive to fumagillin's cytotoxic effects. 2. Compound degradation: Fumagillin can be unstable, and degradation products may be toxic.1. Verify concentration: Titrate down to the lowest effective concentration for MetAP-2 inhibition. 2. Use an analog: Consider using a more recent, potentially less toxic analog like PPI-2458.[5] 3. Antioxidant co-treatment: Test the addition of an antioxidant like N-acetylcysteine to see if it mitigates cell death, which would suggest ROS-mediated cytotoxicity.[3] 4. Fresh preparation: Always prepare fumagillin solutions fresh and protect them from light to prevent degradation.[14]
Inconsistent or non-reproducible results between experiments. 1. Compound instability: Fumagillin is sensitive to temperature and light.[15] 2. Inconsistent cell state: The sensitivity of cells to fumagillin can depend on their proliferative state.1. Standardize preparation: Prepare fresh stock solutions for each experiment and store them properly. 2. Synchronize cells: Synchronize cells by serum starvation before treatment to ensure they are in a comparable cell cycle phase (e.g., G0/G1) at the start of the experiment.[7][8]
No anti-proliferative effect observed at expected concentrations. 1. Cell line resistance: The cell line may not be dependent on MetAP-2 for proliferation or may have low MetAP-2 expression.[1] 2. Inactive compound: The fumagillin stock may have degraded.1. Use a positive control: Test fumagillin on a sensitive cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to confirm its activity.[8] 2. MetAP-2 expression: Confirm MetAP-2 expression in your cell line via Western blot or qPCR. 3. Obtain fresh compound: Purchase a new vial of fumagillin from a reputable supplier.
Observed effect does not correlate with MetAP-2 inhibition. 1. Off-target mechanism: The observed phenotype in your specific cell line might be due to an off-target effect unrelated to MetAP-2.1. Perform a MetAP-2 knockdown: Use siRNA or shRNA to specifically knock down MetAP-2. The resulting phenotype should mimic the on-target effect of fumagillin. 2. Use a structurally unrelated MetAP-2 inhibitor: If available, test another selective, reversible MetAP-2 inhibitor to see if it recapitulates the fumagillin phenotype.[16]

Data Summary Tables

Table 1: In Vitro Activity of Fumagillin Analog TNP-470
Cell LineAssay TypeIC50 (50% Inhibitory Concentration)Reference
PC-3 (Prostate Cancer)Anchorage-Independent Growth0.05 ng/mL[13]
MDA-MB-231 (Breast Cancer)Anchorage-Independent Growth470 ng/mL[13]
Various Cell LinesMonolayer Culture (Proliferation)~5 µg/mL[13]
HUVEC (Endothelial Cells)Proliferation~50 pM[8]
LCI-D20 (Hepatocellular Carcinoma)Proliferation43 µg/mL[17]

Note: The significant difference in IC50 between anchorage-independent growth and monolayer proliferation assays highlights the cytostatic (anti-proliferative) rather than cytotoxic nature of the on-target effect.

Key Experimental Protocols

Protocol 1: MetAP-2 Knockdown for Target Validation

This protocol is designed to confirm that the observed cellular phenotype is a direct result of MetAP-2 inhibition.

Materials:

  • Target cells

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM or other serum-free medium

  • siRNA targeting MetAP-2 (validated sequence)

  • Non-targeting (scramble) siRNA control

  • Antibody against MetAP-2 for Western blot validation

  • Reagents for your specific cellular assay (e.g., proliferation, migration)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute MetAP-2 siRNA and scramble control siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the MetAP-2 protein.

  • Validation of Knockdown: Harvest a subset of cells from each condition (MetAP-2 siRNA and scramble siRNA) and perform a Western blot using an anti-MetAP-2 antibody to confirm a significant reduction in protein levels.

  • Phenotypic Assay: At the same time point (48-72 hours post-transfection), subject the remaining cells to your primary cellular assay.

  • Analysis: Compare the results from the MetAP-2 knockdown cells to the scramble control. A phenotype that mimics the effect of fumagillin treatment (e.g., reduced proliferation) in the knockdown cells provides strong evidence that the drug's effect is on-target.

Visualizations

Fumagillin's Mechanism of Action

Fumagillin_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Effects Fumagillin Fumagillin / TNP-470 MetAP2 MetAP-2 Fumagillin->MetAP2 Inhibits p53 p53 Activation MetAP2->p53 downstream effect p21 p21 (CDK Inhibitor) Upregulation p53->p21 pRB pRB Hypophosphorylation p21->pRB Inhibits CDK2/4 G1_Arrest G1 Cell Cycle Arrest (Anti-proliferative Effect) pRB->G1_Arrest ROS Increased ROS Cytotoxicity General Cytotoxicity ROS->Cytotoxicity Genotoxicity Genotoxicity Fumagillin_off Fumagillin (High Concentration) Unknown Unknown Targets Fumagillin_off->Unknown Unknown->ROS Unknown->Genotoxicity

Caption: On-target vs. off-target pathways of fumagillin.

Experimental Workflow for Validating Fumagillin Effects

Experimental_Workflow start Start: Observe Phenotype with Fumagillin dose_response 1. Perform Dose-Response and Cell Viability Assays start->dose_response is_cytotoxic Is significant cytotoxicity observed at the effective dose? dose_response->is_cytotoxic off_target_path Hypothesize Off-Target Effect is_cytotoxic->off_target_path Yes cell_cycle 2. Analyze Cell Cycle (Flow Cytometry) is_cytotoxic->cell_cycle No off_target_conclusion Conclusion: Phenotype is Likely Off-Target off_target_path->off_target_conclusion g1_arrest Is G1 arrest observed? cell_cycle->g1_arrest validate_target 3. Validate On-Target Pathway (e.g., Western for p21, pRB) g1_arrest->validate_target Yes g1_arrest->off_target_conclusion No knockdown 4. Perform MetAP-2 siRNA Knockdown validate_target->knockdown phenocopy Does knockdown phenocopy fumagillin effect? knockdown->phenocopy on_target_conclusion Conclusion: Phenotype is On-Target phenocopy->on_target_conclusion Yes phenocopy->off_target_conclusion No

Caption: Workflow to differentiate on-target from off-target effects.

Troubleshooting Logic Tree for Fumagillin Assays

Troubleshooting_Tree cluster_issue1 High Cytotoxicity cluster_issue2 No Effect start Problem Encountered c1 Is dose >100x IC50 for proliferation? start->c1 e1 Was a positive control cell line used? start->e1 c1_yes Likely off-target toxicity. Lower the concentration. c1->c1_yes Yes c1_no Is compound prep fresh? c1->c1_no No c1_no_yes Cell line may be highly sensitive. Consider using a less toxic analog. c1_no->c1_no_yes Yes c1_no_no Prepare fresh fumagillin. Protect from light. c1_no->c1_no_no No e1_no Test on a known sensitive line (e.g., HUVEC). e1->e1_no No e1_yes Did positive control respond? e1->e1_yes Yes e1_yes_no Compound is likely inactive. Obtain new stock. e1_yes->e1_yes_no No e1_yes_yes Your cell line may be resistant. Confirm MetAP-2 expression. e1_yes->e1_yes_yes Yes

References

Validation & Comparative

A Comparative Guide to Fumagillin and TNP-470 in Anti-Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of fumagillin and its synthetic analog, TNP-470 (also known as AGM-1470), two potent inhibitors of angiogenesis. We will delve into their mechanism of action, comparative efficacy, and toxicity, supported by experimental data and protocols to aid in research and development.

Introduction: Targeting Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1] Inhibiting this process has emerged as a promising strategy for cancer therapy.[2] Fumagillin, a natural product secreted by the fungus Aspergillus fumigatus, was serendipitously discovered to have potent anti-angiogenic properties by inhibiting endothelial cell proliferation.[2][3] However, its clinical use was hampered by toxic side effects.[4] This led to the development of TNP-470, a synthetic analog designed to retain anti-angiogenic activity with reduced toxicity.[4][5] Both compounds share a common molecular target: Methionine Aminopeptidase-2 (MetAP2).[1][6]

Mechanism of Action: MetAP2 Inhibition

Both fumagillin and TNP-470 exert their anti-angiogenic effects by specifically targeting and irreversibly inactivating MetAP2, a metalloprotease essential for processing newly synthesized proteins.[1][7][8]

  • Covalent Binding: Fumagillin and TNP-470 form a covalent bond with a specific histidine residue (His-231) in the active site of MetAP2.[9] This binding is irreversible, leading to permanent inactivation of the enzyme.[1][9]

  • Specificity: A key feature of these inhibitors is their high specificity for MetAP2 over the closely related isozyme, MetAP1.[2][8]

  • Downstream Effects: The inhibition of MetAP2 in endothelial cells leads to cell cycle arrest in the late G1 phase.[3][8] This blockage is mediated by the activation of the p53 pathway, which increases the expression of the cyclin-dependent kinase (CDK) inhibitor p21.[3][5][10] The accumulation of p21 inhibits CDK2/4 and cyclin E activity, preventing the phosphorylation of the retinoblastoma protein (pRb) and halting entry into the S phase.[3][8]

MetAP2_Inhibition_Pathway cluster_drug Inhibitors cluster_target Target Enzyme cluster_pathway Cell Cycle Regulation Fumagillin Fumagillin MetAP2 MetAP2 (Active) Fumagillin->MetAP2 Covalent Inhibition TNP470 TNP-470 TNP470->MetAP2 Covalent Inhibition MetAP2_inactive MetAP2 (Inactive) p53 p53 MetAP2_inactive->p53 Leads to Activation p21 p21 p53->p21 Upregulates CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibits Cell_Cycle_Arrest Cell Cycle Arrest pRb_p pRb-P CDK2_CyclinE->pRb_p Phosphorylates pRb G1_S_Transition G1/S Transition pRb_p->G1_S_Transition Promotes G1_S_Transition->Cell_Cycle_Arrest

Caption: Mechanism of MetAP2 inhibition by Fumagillin and TNP-470 leading to G1 cell cycle arrest.

Comparative Efficacy and Potency

TNP-470 was developed as a more potent and less toxic analog of fumagillin.[4][5] It exhibits significantly greater cytostatic activity against endothelial cells.

Table 1: In Vitro Potency Against Endothelial Cells

Compound Cell Type Assay Potency (IC50) Reference
Fumagillin HUVEC Proliferation ~0.5 ng/mL [4]
TNP-470 Bovine Aortic Endothelial Cells Proliferation ~10 pg/mL [4]

| TNP-470 | KKU-M213 (CCA cells) | Proliferation (72h) | 1.78 µg/mL |[11] |

Note: Direct comparative IC50 values under identical conditions are scarce in the literature. The data presented is compiled from different studies and highlights the general trend of TNP-470's higher potency.

In vivo studies have consistently demonstrated the potent anti-angiogenic and anti-tumor effects of TNP-470 across various cancer models, including renal cell carcinoma and breast cancer.[12][13] For instance, TNP-470 significantly inhibited tumor angiogenesis by 33% to 62% compared to controls in a murine renal cell carcinoma model.[13]

Toxicity and Clinical Development

While fumagillin's use was limited by side effects like weight loss, TNP-470 was developed to have a better safety profile.[4][14] TNP-470 became one of the first anti-angiogenic agents to enter human clinical trials.[15][16]

Table 2: Comparative Toxicity Profile

Feature Fumagillin TNP-470
Preclinical Toxicity Severe weight loss in animal models.[4] Less toxic than fumagillin, allowing for effective anti-tumor studies.[5]
Clinical Development Not advanced to major cancer clinical trials due to toxicity.[17] Advanced to Phase I/II/III trials for various cancers.[8][16]
Dose-Limiting Toxicity (DLT) in Humans N/A Reversible neurotoxic effects (vertigo, ataxia, fatigue).[15][18][19]
Maximum Tolerated Dose (MTD) N/A 177 mg/m² (weekly 4-hour infusion).[18]

| Pharmacokinetics | N/A | Very short plasma half-life (approx. 2 minutes).[18] |

Despite initial promise, the clinical development of TNP-470 was hampered by its neurotoxicity and a short half-life, which made achieving sustained therapeutic levels difficult.[18][20]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon prior research. Below are representative protocols for key in vitro anti-angiogenesis assays.

5.1 Endothelial Cell Proliferation Assay (MTT-based)

This assay measures the cytostatic effect of the compounds on cell growth.

Proliferation_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Analysis A 1. Seed endothelial cells (e.g., HUVECs) in a 96-well plate. B 2. Allow cells to attach overnight. A->B C 3. Treat cells with serial dilutions of Fumagillin or TNP-470. B->C D 4. Incubate for 48-72 hours. C->D E 5. Add MTT solution to each well. D->E F 6. Incubate for 4 hours to allow formazan crystal formation. E->F G 7. Solubilize crystals with DMSO or similar solvent. F->G H 8. Measure absorbance at 570 nm using a plate reader. G->H I 9. Calculate cell viability (%) and determine IC50 values. H->I

Caption: Workflow for an MTT-based endothelial cell proliferation assay.

Methodology:

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates at a density of 2,500-5,000 cells/well in complete endothelial growth medium (EGM-2).

  • Adherence: Cells are incubated for 12-24 hours at 37°C and 5% CO2 to allow for attachment.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of fumagillin or TNP-470 (e.g., from 1 pg/mL to 1 µg/mL). A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for 48-72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Readout: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: Viability is calculated relative to the vehicle control, and the IC50 (the concentration that inhibits 50% of cell growth) is determined using non-linear regression analysis.

5.2 Tube Formation Assay on Matrigel

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Methodology:

  • Plate Coating: A 96-well plate is coated with 50 µL of Matrigel per well and allowed to polymerize at 37°C for 30-60 minutes.

  • Cell Seeding: HUVECs are harvested and resuspended in a basal medium containing the test compounds (fumagillin or TNP-470) or a vehicle control.

  • Incubation: Cells are seeded onto the polymerized Matrigel at a density of 10,000-20,000 cells/well and incubated for 4-18 hours.

  • Imaging: The formation of tube-like networks is observed and photographed using an inverted microscope.

  • Quantification: The degree of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).

Summary and Conclusion

Fumagillin and TNP-470 are potent, irreversible inhibitors of MetAP2 that selectively target endothelial cell proliferation, thereby blocking angiogenesis.

  • TNP-470 is a synthetic analog of fumagillin with significantly higher potency and an improved preclinical toxicity profile.

  • Both compounds act through a well-defined mechanism involving MetAP2 inhibition , leading to p53/p21-mediated G1 cell cycle arrest .

  • The clinical utility of TNP-470, despite its efficacy, was ultimately limited by a short plasma half-life and dose-limiting neurotoxicity .[19][20]

This comparative guide highlights the progression from a natural product to a targeted synthetic analog. While TNP-470 itself did not achieve regulatory approval, the knowledge gained from its development has been invaluable. It validated MetAP2 as a therapeutic target and paved the way for a new generation of MetAP2 inhibitors with improved pharmacological properties for the treatment of cancer and other diseases.[14][19]

References

A Comparative Analysis of Fumagillin and Other MetAP2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Methionine aminopeptidase 2 (MetAP2) has emerged as a compelling therapeutic target for a range of diseases, including cancer, obesity, and autoimmune disorders.[1][2] This enzyme plays a crucial role in protein maturation by removing the N-terminal methionine from nascent polypeptide chains.[3] Its inhibition can lead to cell cycle arrest and suppression of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[3][4]

Fumagillin, a natural product isolated from Aspergillus fumigatus, was the first identified inhibitor of MetAP2.[5] Its discovery spurred the development of a diverse landscape of both irreversible and reversible MetAP2 inhibitors. This guide provides a comparative analysis of fumagillin and other notable MetAP2 inhibitors, presenting key performance data, detailed experimental protocols, and visualizations of relevant biological pathways to aid researchers in drug development and scientific investigation.

Mechanism of Action: Irreversible vs. Reversible Inhibition

MetAP2 inhibitors can be broadly categorized into two main classes based on their mechanism of action: irreversible and reversible inhibitors.

Irreversible Inhibitors: Fumagillin and its analogs, such as TNP-470 and PPI-2458, are classic examples of irreversible inhibitors.[3] These molecules typically contain a reactive epoxide ring. The inhibitory action occurs through the covalent modification of a specific histidine residue (His231) within the active site of MetAP2.[5] This permanent modification inactivates the enzyme. The high potency and selectivity of these compounds are attributed to this covalent bonding and additional interactions with the enzyme's active site.[5]

Reversible Inhibitors: In contrast, reversible inhibitors bind to the MetAP2 active site through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. This class includes compounds like bengamides and anthranilic acid sulfonamides.[3][6] The development of reversible inhibitors has been driven by the desire to overcome potential toxicities and improve the pharmacokinetic profiles associated with some irreversible inhibitors.[3][7]

Quantitative Comparison of MetAP2 Inhibitor Potency

The following tables summarize the in vitro potency and cellular activity of selected MetAP2 inhibitors based on published experimental data. Direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.

Table 1: In Vitro Enzymatic Activity of MetAP2 Inhibitors

InhibitorTypeMetAP2 IC50 (nM)MetAP1 IC50 (nM)Selectivity (MetAP1/MetAP2)
Fumagillin Analogues (Irreversible)
TNP-470Irreversible~1.2>10,000>8,300
PPI-2458Irreversible0.2[8]--
Reversible Inhibitors
M8891Reversible52[9]>10,000>192
LAF389 (Bengamide)Reversible400[6]700[6]1.75
LBM648 (Bengamide)Reversible380[6]>10,000>26
Anthranilic Acid SulfonamidesReversible5 - 50--

Note: IC50 values can vary depending on the specific assay conditions, including the substrate and metal cofactor used.

Table 2: Cellular Anti-Proliferative Activity of MetAP2 Inhibitors

InhibitorCell LineGI50 (nM)
Fumagillin Analogues (Irreversible)
PPI-2458HUVEC0.2[10]
PPI-2458HFLS-RA0.04[8]
PPI-2458SU-DHL-16 (NHL)1.9[11][12]
Reversible Inhibitors
M8891HUVEC20[7]

GI50 is the concentration of an inhibitor that causes 50% reduction in cell growth.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are standard protocols for key experiments cited in MetAP2 inhibitor research.

MetAP2 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MetAP2.

Materials:

  • Recombinant human MetAP2 enzyme

  • MetAP2 substrate (e.g., Met-Gly-Pro-AMC or L-Met-AMC)

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5)[11]

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Plate reader capable of fluorescence or absorbance measurement

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the diluted test compounds to the assay buffer.

  • Add the recombinant MetAP2 enzyme to each well and incubate for a pre-determined time (e.g., 15-60 minutes) at a specific temperature (e.g., 25°C or 4°C) to allow for inhibitor binding.[7][13]

  • Initiate the enzymatic reaction by adding the MetAP2 substrate to each well.

  • Monitor the reaction progress by measuring the fluorescence or absorbance at appropriate wavelengths over time.[11] For fluorogenic substrates like Met-AMC, excitation and emission wavelengths are typically around 350 nm and 440 nm, respectively.[14]

  • Calculate the reaction rate for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the anti-angiogenic potential of MetAP2 inhibitors by measuring their effect on the proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT)

  • Plate reader

Procedure:

  • Seed HUVECs into 96-well plates at a predetermined density (e.g., 500 cells/well) and allow them to adhere overnight.[7]

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the test compounds.

  • Incubate the plates for a period that allows for several cell divisions (e.g., 72 hours).[7]

  • At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or fluorescence development.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

  • Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate key concepts in MetAP2 function and inhibition.

cluster_0 MetAP2 Active Site cluster_1 Irreversible Inhibition MetAP2 MetAP2 His231 His231 MetAP2->His231 contains Covalent_Bond Covalent Bond Formation His231->Covalent_Bond Fumagillin Fumagillin Fumagillin->Covalent_Bond Inactive_MetAP2 Inactive MetAP2 Covalent_Bond->Inactive_MetAP2

Mechanism of Irreversible MetAP2 Inhibition by Fumagillin.

Nascent_Polypeptide Nascent Polypeptide (with N-terminal Met) MetAP2 MetAP2 Nascent_Polypeptide->MetAP2 Methionine_Removal N-terminal Methionine Excision (NME) MetAP2->Methionine_Removal Processed_Protein Mature Protein Methionine_Removal->Processed_Protein Leads to Fumagillin Fumagillin Fumagillin->MetAP2 Inhibits

Role of MetAP2 in N-terminal Methionine Excision.

cluster_eIF2a eIF2α Regulation cluster_MetAP2 MetAP2 Interaction eIF2a eIF2α eIF2a_Kinase eIF2α Kinase eIF2a->eIF2a_Kinase P_eIF2a Phosphorylated eIF2α (Inactive) Protein_Synthesis Protein Synthesis P_eIF2a->Protein_Synthesis Inhibits eIF2a_Kinase->P_eIF2a Phosphorylates MetAP2 MetAP2 MetAP2->eIF2a_Kinase Inhibits

MetAP2 Regulation of eIF2α Phosphorylation.

Conclusion

The landscape of MetAP2 inhibitors is diverse, offering a range of potencies, selectivities, and mechanisms of action. Fumagillin and its irreversible analogs have demonstrated high potency, providing a strong foundation for the development of therapeutics. The emergence of reversible inhibitors presents an alternative approach with the potential for improved safety profiles. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working to further elucidate the roles of MetAP2 in health and disease and to develop novel and effective therapies targeting this important enzyme.

References

A Head-to-Head Battle: Fumagillin vs. Ovalicin in the Inhibition of MetAP2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific enzyme inhibitors is a continuous journey. Methionine aminopeptidase 2 (MetAP2) has emerged as a compelling target in angiogenesis-dependent diseases, including cancer. Two natural products, fumagillin and ovalicin, have been at the forefront of MetAP2 inhibitor development. This guide provides an in-depth, objective comparison of their efficacy, supported by experimental data, to aid in informed research and development decisions.

Both fumagillin, isolated from the fungus Aspergillus fumigatus, and ovalicin, derived from Pseudeurotium ovalis, are potent, irreversible inhibitors of MetAP2.[1] They exert their inhibitory effect by covalently binding to a key histidine residue (His-231) within the active site of the enzyme, thereby blocking its catalytic function.[2] This inhibition of MetAP2 disrupts downstream processes crucial for endothelial cell proliferation and, consequently, angiogenesis. While structurally related, subtle differences in their chemical makeup can influence their biological activity and potential therapeutic applications.

Quantitative Comparison of Inhibitory Efficacy

The following tables summarize the available quantitative data on the inhibitory potency of fumagillin and ovalicin against MetAP2 and their effects on endothelial cell proliferation. It is important to note that direct side-by-side comparisons of IC50 values in the same study under identical experimental conditions are limited in the published literature. The presented data is compiled from various sources and should be interpreted with this consideration.

Table 1: In Vitro MetAP2 Enzyme Inhibition

CompoundTarget EnzymeIC50 / KiAssay ConditionsSource
Fumagillin Recombinant Human MetAP2Ki = 60 ± 33 nMEnzyme inhibition kinetics[3]
Ovalicin Recombinant Human MetAP2More potent than fumagillin (qualitative)Yeast-based growth inhibition assay[4]

Table 2: Endothelial Cell Proliferation Inhibition

CompoundCell LineIC50Assay ConditionsSource
Fumagillin Human Umbilical Vein Endothelial Cells (HUVEC)49 - 94 nMCell proliferation assay[5]
Ovalicin Not explicitly reported in direct comparison with fumagillin---

Mechanism of Action: A Shared Strategy

Fumagillin and ovalicin share a common mechanism of action, acting as irreversible inhibitors of MetAP2. The key event is the covalent modification of the active site histidine residue, His-231. This modification is facilitated by a reactive epoxide group present in both molecules.

MetAP2_Inhibition MetAP2 MetAP2 (Active) Covalent_Complex MetAP2-Inhibitor Covalent Complex (Inactive) MetAP2->Covalent_Complex Angiogenesis Angiogenesis MetAP2->Angiogenesis Enables Inhibitor Fumagillin or Ovalicin (with reactive epoxide) Inhibitor->Covalent_Complex Covalent binding to His-231 Covalent_Complex->Angiogenesis Inhibition Cell_Proliferation Endothelial Cell Proliferation Angiogenesis->Cell_Proliferation Drives Experimental_Workflow cluster_Enzyme_Assay MetAP2 Enzyme Inhibition Assay cluster_Cell_Assay HUVEC Proliferation Assay EA1 Prepare inhibitor dilutions EA2 Incubate MetAP2 with inhibitor EA1->EA2 EA3 Add substrate EA2->EA3 EA4 Measure product formation EA3->EA4 EA5 Calculate IC50 EA4->EA5 CA1 Seed HUVECs CA2 Treat with inhibitor CA1->CA2 CA3 Incubate for 48-72h CA2->CA3 CA4 Assess cell viability (MTT) CA3->CA4 CA5 Calculate IC50 CA4->CA5

References

Unveiling Fumagillin's Impact on Noncanonical Wnt Signaling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of fumagillin's inhibitory effects on noncanonical Wnt signaling pathways. Through a detailed comparison with other potential modulators and supported by established experimental protocols, this document serves as a critical resource for investigating Wnt-mediated cellular processes.

Fumagillin, a natural product derived from Aspergillus fumigatus, and its analog TNP-470, have been identified as potent inhibitors of angiogenesis. Emerging research has elucidated a more specific mechanism of action: the selective inhibition of noncanonical Wnt signaling pathways. This is achieved through the targeting of Methionine Aminopeptidase 2 (MetAP-2), an enzyme crucial for the post-translational modification of proteins involved in these pathways.[1][2]

Notably, this inhibitory action is specific to the noncanonical branches of Wnt signaling, namely the Wnt/Planar Cell Polarity (PCP) and Wnt/Ca2+ pathways, without affecting the canonical Wnt/β-catenin pathway.[1][3] This specificity makes fumagillin and its derivatives valuable tools for dissecting the distinct roles of these signaling cascades in various biological phenomena, from embryonic development to cancer metastasis.

This guide presents a comparative overview of fumagillin's effects alongside other molecules known to modulate Wnt signaling, supported by quantitative data where available. Furthermore, it provides detailed experimental protocols for key assays used to validate these effects and visual diagrams to illustrate the involved signaling pathways and experimental workflows.

Comparative Analysis of Wnt Signaling Modulators

While a direct head-to-head comparison of fumagillin with a broad spectrum of specific noncanonical Wnt inhibitors with extensive quantitative data is still an evolving area of research, we can contextualize its activity by examining molecules that target different nodes of the Wnt pathways.

CompoundTargetPathway(s) AffectedReported EffectQuantitative Data (IC50/EC50)
Fumagillin/TNP-470 Methionine Aminopeptidase 2 (MetAP-2) Noncanonical Wnt/PCP & Wnt/Ca2+ Inhibition ~10 nM (TNP-470) for inhibition of CamKII activity [1]
IWP-2Porcupine (Porcn)Canonical & Noncanonical Wnt (indirectly)Inhibition of Wnt protein secretionIC50 = 27 nM[4]
XAV939Tankyrase (TNKS1/2)Canonical Wnt/β-cateninStabilization of Axin, promoting β-catenin degradationIC50 = 11 nM (TNKS1), 4 nM (TNKS2)
G007-LKTankyrase (TNKS1/2)Canonical Wnt/β-cateninStabilization of AxinPotent submicromolar activity
NSC668036Dishevelled (Dvl) PDZ domainCanonical & Noncanonical WntInhibition of Dvl interaction with FrizzledLead compound, specific IC50 not provided

Note: The majority of currently well-characterized small molecule inhibitors target the canonical Wnt/β-catenin pathway. The data presented for IWP-2, XAV939, and G007-LK are for their effects on the canonical pathway, as extensive quantitative data on their specific impact on noncanonical pathways is less available. Their inclusion provides a broader context of Wnt signaling inhibition.

Visualizing the Molecular Pathways and Experimental Design

To facilitate a deeper understanding of the complex signaling networks and the methodologies used to investigate them, the following diagrams have been generated using Graphviz.

Noncanonical_Wnt_Signaling cluster_PCP Wnt/PCP Pathway cluster_Ca2 Wnt/Ca2+ Pathway cluster_Fumagillin Point of Inhibition Wnt_PCP Wnt5a Fz_PCP Frizzled Wnt_PCP->Fz_PCP Dvl_PCP Dishevelled Fz_PCP->Dvl_PCP RhoA RhoA Dvl_PCP->RhoA JNK JNK Dvl_PCP->JNK ROCK ROCK RhoA->ROCK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton JNK->Cytoskeleton Wnt_Ca2 Wnt5a Fz_Ca2 Frizzled Wnt_Ca2->Fz_Ca2 Dvl_Ca2 Dishevelled Fz_Ca2->Dvl_Ca2 PLC PLC Dvl_Ca2->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC CamKII CamKII Ca2->CamKII Gene_Expression Gene Expression CamKII->Gene_Expression PKC->Gene_Expression Fumagillin Fumagillin/ TNP-470 MetAP2 MetAP-2 Fumagillin->MetAP2 MetAP2->Inhibition

Noncanonical Wnt Signaling Pathways and Fumagillin's Point of Inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Validation Assays cluster_analysis Data Analysis start Cell Culture (e.g., Fibroblasts, Endothelial cells) treatment Treatment with Fumagillin or Alternative Compound start->treatment control Vehicle Control start->control migration Transwell Migration Assay treatment->migration calcium Intracellular Ca2+ Measurement (Fura-2 AM) treatment->calcium jnk JNK Phosphorylation Assay (Western Blot) treatment->jnk control->migration control->calcium control->jnk quant_migration Quantification of Migrated Cells migration->quant_migration quant_calcium Measurement of Fluorescence Ratio (340/380 nm) calcium->quant_calcium quant_jnk Densitometric Analysis of p-JNK/Total JNK jnk->quant_jnk conclusion Validation of Inhibitory Effect quant_migration->conclusion quant_calcium->conclusion quant_jnk->conclusion

A typical experimental workflow for validating the effect of a compound on noncanonical Wnt signaling.

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, detailed protocols for the key assays are provided below.

Transwell Migration Assay

This assay assesses the effect of a compound on cell migration, a process often regulated by the Wnt/PCP pathway.

Materials:

  • 24-well Transwell inserts (8.0 µm pore size)

  • Cell culture medium (serum-free and serum-containing)

  • Test compound (Fumagillin or alternative) and vehicle control

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.

  • Assay Setup:

    • Add 600 µL of serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.

    • Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Pre-treat the cell suspension with the desired concentration of the test compound or vehicle control for 30 minutes at 37°C.

    • Add 100 µL of the treated cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory capacity (typically 6-24 hours).

  • Fixation and Staining:

    • Carefully remove the Transwell inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixing solution for 20 minutes at room temperature.

    • Wash the inserts with PBS.

    • Stain the migrated cells by immersing the insert in staining solution for 15 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Visualize the stained cells under a microscope.

    • Count the number of migrated cells in several random fields of view.

    • Calculate the average number of migrated cells per field for each condition.[5][6][7][8][9]

Intracellular Calcium Measurement (Fura-2 AM Assay)

This assay measures changes in intracellular calcium levels, a key event in the Wnt/Ca2+ signaling pathway.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • Test compound and vehicle control

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes or in a 96-well black-walled plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.[10][11][12][13]

  • Measurement:

    • Place the plate or dish in the fluorescence reader or on the microscope stage.

    • Establish a baseline fluorescence reading by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.

    • Add the test compound or vehicle control to the cells.

    • Immediately begin recording the fluorescence ratio (F340/F380) over time. An increase in this ratio indicates an increase in intracellular calcium concentration.

  • Data Analysis:

    • Normalize the fluorescence ratio data to the baseline reading.

    • Compare the change in the fluorescence ratio between the treated and control groups.

JNK Phosphorylation Assay (Western Blot)

This assay determines the activation state of c-Jun N-terminal kinase (JNK), a downstream effector in the Wnt/PCP pathway, by detecting its phosphorylated form.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Treat cells with the test compound or vehicle control for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples for 5 minutes and load them onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (for total JNK):

    • If necessary, strip the membrane of the phospho-JNK antibodies.

    • Re-block the membrane and probe with the primary antibody against total JNK, followed by the secondary antibody and detection steps as above.

  • Data Analysis:

    • Perform densitometric analysis of the bands corresponding to phospho-JNK and total JNK.

    • Normalize the phospho-JNK signal to the total JNK signal for each sample.

    • Compare the levels of JNK phosphorylation between treated and control groups.

By employing these methodologies, researchers can effectively validate the inhibitory effects of fumagillin and its analogs on noncanonical Wnt signaling and compare its efficacy with other potential modulators. This will contribute to a more nuanced understanding of Wnt pathway regulation and its implications in health and disease.

References

side-by-side comparison of fumagillin and other antimicrobial agents

Author: BenchChem Technical Support Team. Date: November 2025

Fumagillin, a mycotoxin isolated from the fungus Aspergillus fumigatus, has long been a subject of scientific interest due to its potent antimicrobial and anti-angiogenic properties.[1][2][] This guide provides a side-by-side comparison of fumagillin with other antimicrobial agents, focusing on its efficacy, mechanism of action, and applications, supported by experimental data for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting MetAP2

Fumagillin's primary mechanism of action involves the potent and irreversible inhibition of the enzyme Methionine aminopeptidase 2 (MetAP2).[4][5][6] MetAP2 is a critical enzyme responsible for cleaving the initial methionine residue from newly synthesized proteins (nascent polypeptides).[4][7] This process is essential for the proper maturation and function of numerous proteins that regulate cell growth and proliferation.[1][7]

By covalently binding to a specific histidine residue (His-231) in the active site of MetAP2, fumagillin permanently inactivates the enzyme.[4][8] This disruption of protein processing has significant downstream effects, including the inhibition of endothelial cell proliferation, which is vital for angiogenesis (the formation of new blood vessels).[4][6][8] This anti-angiogenic property has made fumagillin and its derivatives, like TNP-470, subjects of cancer research.[1][7][9] In microorganisms such as microsporidia, MetAP2 is essential for growth and survival, making it an effective antimicrobial target.[4][10]

Fumagillin_Mechanism cluster_0 Protein Maturation Pathway cluster_1 Cellular Processes NascentProtein Nascent Polypeptide (with Methionine) MetAP2 Methionine Aminopeptidase 2 (MetAP2) NascentProtein->MetAP2 Processing FunctionalProtein Functional Protein (Methionine cleaved) MetAP2->FunctionalProtein Catalysis Proliferation Endothelial Cell Proliferation & Parasite Replication FunctionalProtein->Proliferation Promotes Fumagillin Fumagillin Fumagillin->MetAP2 Irreversible Inhibition

Caption: Fumagillin irreversibly inhibits the MetAP2 enzyme, blocking protein maturation.

Comparative Analysis in Human Medicine: Microsporidiosis

Microsporidiosis is an infection caused by microsporidia, which are spore-forming intracellular parasites.[11] It is a significant concern for immunocompromised individuals.[12] The two primary therapeutic agents used to treat microsporidiosis are fumagillin and albendazole.[10][13]

Fumagillin vs. Albendazole: Fumagillin exhibits a broader range of activity against microsporidia compared to albendazole.[10][13] It is effective against Enterocytozoon bieneusi, the most common cause of human microsporidiosis, for which albendazole has minimal efficacy.[10][11] However, systemic use of oral fumagillin is limited by potential side effects, including severe reversible thrombocytopenia.[11][14] Albendazole, a broad-spectrum anthelmintic, functions by inhibiting β-tubulin, disrupting microtubule assembly in the parasite.[13][14] It is the drug of choice for infections caused by Encephalitozoon species.[14]

FeatureFumagillinAlbendazole
Mechanism of Action Irreversible inhibitor of Methionine aminopeptidase 2 (MetAP2)[5][10]Inhibits β-tubulin polymerization, disrupting microtubule assembly[10][13]
Antimicrobial Spectrum Broad-spectrum anti-microsporidial activity, including Enterocytozoon bieneusi and Encephalitozoon spp.[10][13]Effective against Encephalitozoon spp., but limited to no efficacy against E. bieneusi[10][11][14]
Clinical Application Treatment of intestinal microsporidiosis caused by E. bieneusi[12]; topical treatment for microsporidial keratitis[15]Treatment for intestinal and disseminated microsporidiosis from Encephalitozoon spp.[11][14]
Key Limitations Potential for bone marrow toxicity (thrombocytopenia) with systemic use[11][14]Not effective for the most common microsporidian species (E. bieneusi)[10]; potential for liver injury[11]

Comparative Analysis in Apiculture: Nosema Disease

In apiculture, fumagillin has been the primary treatment for Nosema disease in honey bees (Apis mellifera), caused by the microsporidian parasites Nosema apis and Nosema ceranae.[1][16][17] Concerns over fumagillin's toxicity to humans, potential residues in honey, and questions about its continued efficacy have spurred research into alternatives.[1][18][19]

Fumagillin vs. Alternatives (Thymol, Nozevit): Studies have consistently shown that fumagillin effectively reduces Nosema spore loads and improves colony survival.[20][21] A systematic review of 50 field trials from 1952 to 2023 confirmed its efficacy against both Nosema species and found no evidence of resistance.[21] However, alternatives are being actively investigated. Thymol, a natural compound, has shown promise, with some studies indicating it can reduce spore loads and decrease bee mortality, in some cases performing better than fumagillin.[18][22] Other natural products like Nozevit (an oak bark extract) and Honey-B-Healthy (essential oils) have produced conflicting results.[23]

AgentMechanism of ActionEfficacy Data (vs. Control/Untreated)Reference
Fumagillin Inhibits MetAP2 enzyme in Nosema spp.[1]Fall Treatment: 89% reduction in spore loads within 3 weeks.[24] Spring Treatment: Kept spore loads below 0.5M spores/bee vs. 1.7M in controls.[25] Consistently reduces infection prevalence and severity.[21][1][21][24][25]
Thymol Antimicrobial and antiparasitic activities[18]Found to reduce Nosema spore burdens and decrease mortality.[18][22] One study reported it performed better than fumagillin in increasing bee numbers, brood, and honey yield.[22][18][22]
Nozevit Oak bark extractIn one cage trial, bees treated with Nozevit had mortality rates similar to untreated bees.[23][23]
Honey-B-Healthy Lemongrass & Spearmint OilFound to have no effect on spore production, though it did reduce bee mortality, suggesting a positive effect on the bee rather than the pathogen.[23][23]

Experimental Protocols

Detailed and standardized protocols are crucial for the objective comparison of antimicrobial agents. Below are representative methodologies for key experiments cited in the literature.

Protocol 1: Randomized Controlled Trial for Human Intestinal Microsporidiosis

This protocol is based on the design of clinical trials evaluating fumagillin for E. bieneusi infections in immunocompromised patients.[12]

  • Objective: To assess the efficacy and safety of oral fumagillin for treating chronic intestinal microsporidiosis.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Immunocompromised patients (e.g., with AIDS or organ transplant recipients) with confirmed chronic E. bieneusi infection and associated symptoms like chronic diarrhea.

  • Intervention:

    • Treatment Group: 60 mg oral fumagillin per day for a defined period (e.g., 14 days).

    • Control Group: Placebo administered orally on the same schedule.

  • Methodology:

    • Screening & Enrollment: Confirm E. bieneusi in stool samples and enroll eligible patients.

    • Randomization: Randomly assign patients to either the fumagillin or placebo group.

    • Treatment Administration: Administer the assigned treatment for the study duration.

    • Monitoring: Conduct close monitoring of blood counts due to potential bone marrow toxicity. Record clinical symptoms, including stool frequency, body weight, and use of anti-diarrheal medication (e.g., loperamide).

    • Outcome Assessment: At the end of the treatment period and during follow-up, perform stool examinations to check for clearance of microsporidia. Assess clinical improvement through measures like weight gain and reduced stool output.

Protocol 2: Cage Trial Assay for Nosema ceranae in Honey Bees

This laboratory-based protocol allows for the controlled evaluation of treatments against Nosema in honey bees.[18][23]

  • Objective: To determine the efficacy of a test compound in reducing Nosema ceranae spore load and bee mortality under controlled conditions.

  • Methodology:

    • Bee Collection: Collect newly emerged bees from brood frames of healthy colonies to ensure they are Nosema-free.

    • Cage Setup: Place a standardized number of bees (e.g., 150-180) into laboratory cages equipped with feeders.

    • Inoculation: Feed the caged bees a sucrose solution containing a known concentration of N. ceranae spores (e.g., 40,000 spores/bee) to establish a uniform infection. An uninfected control group receives only sucrose solution.

    • Treatment Administration: After a few days to allow the infection to establish, replace the feeders with sucrose solution containing the therapeutic agent at a predetermined concentration. A positive control group receives fumagillin, and a negative control group receives only sucrose solution.

    • Mortality Monitoring: Record the number of dead bees in each cage daily for the duration of the experiment (e.g., 21-23 days).

    • Spore Quantification: At the end of the trial, collect a subsample of surviving bees (e.g., 10-15) from each cage. Individually crush the abdomens in a fixed volume of water.

    • Microscopy: Using a hemocytometer, count the number of Nosema spores under a microscope to determine the average spore load per bee for each cage.

    • Data Analysis: Statistically compare the mean spore counts and cumulative mortality rates between the treatment groups, positive control, and negative control.

Cage_Trial_Workflow A 1. Collect Newly Emerged Bees from Healthy Colonies B 2. Inoculate with N. ceranae Spores in Sucrose Solution A->B C 3. Administer Treatments (Test Compound, Fumagillin, Control) in Feeders B->C D 4. Monitor and Record Daily Bee Mortality C->D E 5. Collect Bee Samples at Trial Conclusion C->E G 7. Statistical Analysis (Compare Mortality and Spore Counts) D->G F 6. Quantify Spore Load (Hemocytometer) E->F F->G

Caption: Workflow for a honey bee cage trial to evaluate anti-Nosema treatments.

References

comparative study of fumagillin production in different Aspergillus strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fumagillin Biosynthesis Capabilities in Various Aspergillus Strains, Supported by Experimental Data.

Fumagillin, a meroterpenoid with significant anti-angiogenic and antimicrobial properties, has garnered considerable interest in the scientific community. While initially isolated from Aspergillus fumigatus, the productive capacity of other species within the Aspergillus genus has been a subject of inquiry. This guide provides a comparative overview of fumagillin production, focusing primarily on Aspergillus fumigatus as the principal producer, and contrasts this with other prominent Aspergillus species.

Comparative Production of Fumagillin in Aspergillus fumigatus Strains

Aspergillus fumigatus is the most well-documented producer of fumagillin.[1] However, production levels can vary significantly between different strains and are heavily influenced by culture conditions. Below is a summary of fumagillin yields obtained from various A. fumigatus strains under different fermentation methods.

StrainFermentation TypeMedium/SubstrateFumagillin YieldReference
A. fumigatus BNCC122691Submerged FermentationOptimized Liquid Medium333.1 mg/L[2]
A. fumigatus (Afu 22)Solid State FermentationWheat46.48 ng/g[3]
A. fumigatus (Afu 16)Solid State FermentationWheat4.55 ng/g[3]
Wild-type A. fumigatusSubmerged FermentationRPMI~0.3 µg/mL[4]
∆fmaA::fmaA (complemented)Submerged FermentationRPMI~0.4 µg/mL[4]
∆fmaA (deletion mutant)Submerged FermentationRPMINot Detected[4]

Influence of Fermentation Parameters on Fumagillin Production in Aspergillus fumigatus

The biosynthesis of fumagillin is tightly regulated and can be significantly enhanced by optimizing fermentation conditions. Key parameters include temperature, pH, and aeration.

ParameterConditionEffect on Fumagillin YieldReference
Temperature 34°COptimal for production[2]
37°CSignificant decrease[2]
Initial pH 7.0Optimal for production[2]
< 6.0 or > 8.0Decreased production[2]
Aeration (Rotation Speed) 220 rpmHighest production[2]
130 rpmLower production[2]
Inoculum Percentage 1%Optimal for production[2]
> 1%No significant increase[2]

Fumagillin Production in Other Aspergillus Species

Extensive research into the secondary metabolite profiles of other common Aspergillus species, such as Aspergillus flavus, Aspergillus niger, and Aspergillus oryzae, has not demonstrated significant production of fumagillin.[5][6] These species are known for producing a diverse array of other secondary metabolites, including mycotoxins like aflatoxins in A. flavus and various organic acids and enzymes in A. niger and A. oryzae.[5] The genetic machinery, specifically the fma gene cluster responsible for fumagillin biosynthesis, appears to be a distinctive feature of A. fumigatus.[1]

Experimental Protocols

Culture of Aspergillus fumigatus for Fumagillin Production

A standardized protocol for culturing A. fumigatus to induce fumagillin production is detailed below, based on submerged fermentation techniques which generally yield higher concentrations.

a. Strain Activation and Spore Suspension Preparation:

  • Aspergillus fumigatus strains are cultured on a suitable solid medium, such as Potato Dextrose Agar (PDA), for 5-7 days at 28°C in darkness.[2]

  • Spores are harvested by suspending them in sterile water containing 0.1% Tween 80.[3]

  • The spore concentration is adjusted to a final concentration of 1 x 10^7 spores/mL.[3]

b. Submerged Fermentation:

  • A liquid fermentation medium is prepared. An optimized medium can significantly enhance yield.[2] A common basal medium is RPMI-1640.[4]

  • The initial pH of the medium is adjusted to 7.0.[2]

  • The medium is inoculated with the spore suspension to a final concentration of 1%.[2]

  • Cultures are incubated at 34°C with shaking at 220 rpm for up to 168 hours.[2]

Extraction and Quantification of Fumagillin by HPLC

The following protocol outlines the extraction and analysis of fumagillin from culture broth using High-Performance Liquid Chromatography (HPLC).

a. Extraction:

  • The culture broth is centrifuged to separate the mycelia from the supernatant.[4]

  • The supernatant is collected for fumagillin analysis.[4]

  • For solid-phase extraction (SPE) cleanup, the supernatant may be passed through a polymeric cartridge to isolate fumagillin and remove interfering compounds.[1]

b. HPLC Analysis:

  • Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm) is typically used.[3]

  • Mobile Phase: An isocratic mobile phase of acetonitrile-water-acetic acid (50:50:1 v/v/v) is effective.[3]

  • Flow Rate: A flow rate of 1 mL/min is maintained.[3]

  • Detection: Fumagillin is detected using a photodiode array (PDA) or UV detector at 350 nm.[3]

  • Quantification: The concentration of fumagillin is determined by comparing the peak area to a standard curve prepared with a known concentration of a fumagillin standard.[3]

Visualizing the Fumagillin Biosynthetic Pathway

The biosynthesis of fumagillin in Aspergillus fumigatus is a complex process encoded by the fma gene cluster. The pathway involves a series of enzymatic reactions, including a polyketide synthase (PKS) and a terpene cyclase.

Fumagillin_Biosynthesis FPP Farnesyl Diphosphate (FPP) Bergamotene β-trans-Bergamotene FPP->Bergamotene Fma-TC Oxidized_Intermediates Oxidized Intermediates Bergamotene->Oxidized_Intermediates Fma-P450 Fumagillol Fumagillol Oxidized_Intermediates->Fumagillol Multiple Steps (Fma-C6H, Fma-MT, Fma-KR) Prefumagillin Prefumagillin Fumagillol->Prefumagillin Polyketide_Moiety Dodecapentaenoyl Moiety (from Polyketide Pathway) Polyketide_Moiety->Prefumagillin Fma-AT Fumagillin Fumagillin Prefumagillin->Fumagillin Fma-ABM

Caption: Fumagillin biosynthetic pathway in A. fumigatus.

Experimental Workflow for Fumagillin Analysis

The overall workflow from fungal culture to quantitative analysis is crucial for obtaining reliable and reproducible data.

Fumagillin_Workflow Culture Aspergillus Culture (Solid or Submerged) Extraction Extraction of Supernatant/ Culture Medium Culture->Extraction Purification Solid-Phase Extraction (SPE) (Optional Cleanup) Extraction->Purification HPLC HPLC Analysis (C18 Column, UV Detection) Purification->HPLC Quantification Quantification (Comparison to Standard Curve) HPLC->Quantification

Caption: Experimental workflow for fumagillin analysis.

References

Safety Operating Guide

Navigating the Risks: A Comprehensive Guide to Handling Fumigatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective and safe handling of potent chemical compounds is a cornerstone of laboratory practice. This guide provides essential, immediate safety and logistical information for the handling of Fumigatin, a substance requiring stringent protective measures. Adherence to these procedural steps is critical for ensuring personnel safety and maintaining a secure research environment. This document aims to be your preferred resource for laboratory safety and chemical handling, offering value beyond the product itself.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required Personal Protective Equipment (PPE). It is imperative that all personnel are trained in the correct use and disposal of this equipment.

Body PartRequired PPESpecifications and Usage Notes
Respiratory Full-face respirator with appropriate canister/cartridge or a Self-Contained Breathing Apparatus (SCBA).[1]Canister/cartridge type must be specific to organic vapors and acid gases. SCBA is required for emergency situations or in areas with insufficient ventilation.[1] All respirator use requires a prior fit test and medical clearance.
Hands Chemical-resistant gloves (e.g., PVC, neoprene).[2]Inspect gloves for any signs of degradation or puncture before each use. Do not use worn or torn gloves.[2] For some fumigants, gloves may be prohibited as they can trap gas against the skin; always refer to the specific Safety Data Sheet (SDS).
Eyes Full-face respirator provides eye protection. If not using a full-face respirator, chemical splash goggles and a face shield are required.Must provide a complete seal around the eyes.
Body Chemical-resistant, full-body suit with a hood or coveralls made of a non-absorbent material.[2]Clothing should be loose-fitting to avoid trapping the fumigant against the skin.[2]
Feet Chemical-resistant boots with steel toes.Non-absorbent footwear is crucial in case of spills.[2]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize exposure risk. The following step-by-step protocol outlines the key phases of a fumigation process.

Phase 1: Pre-Fumigation Preparation
  • Area Assessment and Security:

    • Clearly define and demarcate the fumigation area.

    • Post bilingual warning signs at all points of entry, indicating the use of a hazardous chemical.[1]

    • Ensure adequate ventilation is available for the post-fumigation aeration phase.[1]

    • Disable all potential ignition sources such as open flames, and shut off non-essential electrical circuits.

  • Equipment and Personnel:

    • Assemble and inspect all necessary PPE for each team member.

    • Ensure a minimum of two trained personnel are present for the entire operation.

    • Have an emergency kit readily accessible, including a first-aid kit and an emergency air-supplying respirator.[1]

    • Verify that gas detection equipment is calibrated and functioning correctly.

Phase 2: Fumigant Application
  • Personal Protective Equipment: All personnel involved in the application must be wearing the full PPE as specified in the table above.

  • Application Process:

    • Whenever feasible, apply the fumigant from outside the designated area.[1]

    • If entry is required, it should be for the briefest time possible.

    • Continuously monitor the air outside the fumigation area for any leaks.

Phase 3: Aeration and Re-entry
  • Ventilation:

    • After the required exposure time, begin the aeration process by turning on all ventilation or aerating fans.[1]

    • Allow for an adequate aeration period as specified by the manufacturer or internal protocols.

  • Atmospheric Monitoring:

    • Before any personnel re-enter the area without respiratory protection, use a suitable gas detector to confirm that the fumigant concentration is below the established permissible exposure limit (PEL).[1]

    • Pay special attention to areas that may aerate more slowly.[1]

  • Decommissioning:

    • Once the area is confirmed to be safe, remove all warning signs.[1]

    • Properly dispose of all used PPE and fumigant containers according to the disposal plan.

Disposal Plan for this compound Waste

The disposal of this compound and its containers must be handled with extreme care to prevent environmental contamination and accidental exposure.

  • Empty Containers:

    • Never reuse empty this compound containers.

    • Triple-rinse empty containers with an appropriate solvent in a well-ventilated area, collecting the rinsate for proper disposal.

    • Puncture and crush the containers to prevent reuse, unless prohibited by local regulations.

    • Dispose of the containers through a licensed hazardous waste disposal facility.

  • Residual this compound and Contaminated Materials:

    • Any unused this compound or materials contaminated during a spill must be treated as hazardous waste.

    • Collect these materials in clearly labeled, sealed containers.

    • Arrange for disposal through a certified hazardous waste management company.

  • Regulatory Compliance:

    • All disposal activities must comply with local, state, and federal regulations for hazardous waste.

    • Maintain detailed records of all disposed materials, including quantities, dates, and the disposal company used.

Emergency Workflow: this compound Spill Response

The following diagram outlines the immediate actions to be taken in the event of a this compound spill. All personnel should be familiar with this workflow.

Fumigatin_Spill_Response spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Emergency Response Team evacuate->alert ppe Don Appropriate PPE (Full Respirator/SCBA) alert->ppe contain Contain the Spill (Use absorbent material) ppe->contain ventilate Increase Ventilation (If safe to do so) contain->ventilate cleanup Collect Contaminated Material into sealed waste containers ventilate->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Complete Incident Report dispose->report

Caption: Emergency procedure for a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fumigatin
Reactant of Route 2
Reactant of Route 2
Fumigatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.